In polymer science, oleyl palmitamide is valued for its performance as a migrating slip additive [1].
The following table compares it with other common slip agents:
| Additive | Amide Type | Migration Speed | Thermal Stability | Typical Use Case |
|---|---|---|---|---|
| This compound (OP) | Secondary | Slow (+++) | Excellent (+++) | Multilayer films [1] |
| Erucamide (E) | Primary | Fast (++) | Good (++) | General-purpose slip [1] |
| Oleamide (O) | Primary | Very Fast (+++) | Poor (+) | Fast-blooming slip [1] |
| Stearyl Erucamide (SE) | Secondary | Slow (+++) | Excellent (+++) | Multilayer films [1] |
This compound belongs to the fatty acid amide family, a class of lipids that includes several endogenous signaling molecules with documented biological activity [2] [3].
Structural Relationship to Bioactive Lipids: This family includes the N-acylethanolamines (NAEs) such as:
Biosynthesis and Degradation: While the specific pathways for this compound are not detailed in the available literature, the biosynthesis of many fatty acid amides often involves N-acyltransferases [3]. Their degradation is frequently mediated by enzymes like fatty acid amide hydrolase (FAAH), which also breaks down anandamide and oleamide [2] [4].
The diagram below illustrates the general relationship between fatty acid amide precursors and their bioactive products, a pathway relevant to this class of compounds.
General biosynthetic pathway for fatty acid amide signaling molecules.
Research into the "fatty acid amidome" (the complete set of fatty acid amides in a biological system) relies on precise synthesis and analytical techniques.
For the drug development audience, the significance of this compound can be summarized as follows:
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that acts as the principal regulator of fatty acid amide signaling levels. By hydrolyzing compounds like AEA, it terminates their activity [1] [2]. Inhibiting FAAH offers a targeted therapeutic strategy: it elevates endocannabinoid "tone" locally where these lipids are being produced, providing beneficial effects like analgesia and anti-inflammation without the widespread psychoactive side effects of direct cannabinoid receptor agonists [1].
Figure 1: FAAH regulates fatty acid amide signaling. FAAH inhibitors increase signaling by blocking inactivation. [1] [3]
The pursuit of FAAH inhibitors has been a significant area of pharmaceutical research. The table below outlines key inhibitors that have progressed to clinical stages.
| Inhibitor Name | Mechanism Type | Highest Phase Reported | Key Clinical Findings/Status |
|---|
| PF-04457845 (Redafamdastat) [2] [4] | Irreversible | Phase II | Well tolerated, but failed to demonstrate efficacy in osteoarthritic pain despite maximal FAAH inhibition [2] [5]. | | V-158866 [4] [5] | Reversible | Phase I | Well tolerated with linear pharmacokinetics; showed dose-dependent increases in plasma endocannabinoids [5]. | | JNJ-42165279 [2] | - | Phase II | Trials for anxiety and depression were suspended as a precaution after the BIA 10-2474 incident [2]. | | SSR-411298 [2] | - | Phase II | Well tolerated but showed insufficient efficacy for depression; later trialed for cancer pain [2]. | | BIA 10-2474 [2] | - | Phase I | Development halted after a serious adverse event in a clinical trial caused severe neurological damage [2]. |
For researchers, assessing FAAH activity and inhibitor efficacy is crucial. Here are methodologies centered on the V158866 Phase I study [5]:
To functionally characterize FAAH and its inhibitors, researchers can employ the following assays:
The following table summarizes the key findings regarding its origin and contrast with related biological compounds:
| Aspect | Description |
|---|---|
| Reported Origin | Synthetically manufactured; no evidence of endogenous production in living organisms [1] [2] [3]. |
| Primary Applications | Used as an ingredient in cosmetics (emollient), pharmaceuticals (drug delivery), lubricants, and agricultural formulations [1] [2]. |
| Chemical Family | Fatty acid amide (Synthetic). |
| Contrast with Natural Fatty Acid Amides | Naturally occurring fatty acid amides (palmitoylethanolamide/PEA and anandamide) are produced in mammalian tissues and function as crucial signaling molecules [4] [5]. |
While oleyl palmitamide itself is synthetic, researchers study the biological activity and transdermal delivery of structurally similar fatty acid amides using advanced models and techniques.
For assessing skin penetration of compounds like the related palmitoylethanolamide (PEA), researchers use Franz diffusion cells with various membrane models [6]:
A typical experimental workflow for these studies is standardized [6] and can be visualized as follows:
Experimental workflow for transdermal permeation studies [6]
[4] provides a detailed methodology for creating a delivery system for palmitoylethanolamide (PEA), which illustrates the techniques used for enhancing the bioavailability of similar amides:
The table below summarizes the key identifiers and physical properties of N-oleylpalmitamide as found in chemical databases.
| Property Type | Value |
|---|---|
| CAS Number | 16260-09-6 [1] [2] |
| EINECS Number | 240-367-6 [1] [2] |
| Systematic Name | N-[(9Z)-9-Octadecen-1-yl]hexadecanamide [1] [2] |
| Molecular Formula | C₃₄H₆₇NO [1] [2] |
| Average Mass | 505.916 Da [1] [2] |
| XLogP3 | 14.80 (estimated) [2] |
| Water Solubility | 3.924e-010 mg/L @ 25 °C (estimated) [2] |
| Category | Opacifying agent, viscosity controlling agent [2] |
| Occurrence | Not found in nature [2] |
The available data has significant limitations for drug development purposes:
To build a foundational understanding of N-oleylpalmitamide, you could consider the following investigative approaches, which are common in lipid research:
Given the limited public research, generating original data may be necessary:
The following table summarizes the key steps for preparing the catalyst and synthesizing oleyl palmitamide as described in the patent [1].
| Step | Component/Parameter | Details | Quantity / Conditions |
|---|---|---|---|
| 1. Catalyst Preparation | Support Material | Silica Gel | 30-40 parts by weight |
| Active Component | Trisodium Phosphate | 5-15 parts by weight | |
| Solvent | Deionized Water | Amount for dissolution and spraying | |
| Process | Mix trisodium phosphate solution with silica gel, dry at 105-120°C for 8-12h, then activate at 450-550°C for 4-6h. | ||
| 2. Synthesis Reaction | Reactor | Four-neck flask equipped with stirrer, thermometer, and nitrogen inlet. | - |
| Reactant A | Palmitic Acid | 40-60 parts by weight | |
| Reactant B | Oleyl Primary Amine | 40-60 parts by weight | |
| Catalyst | Prepared silica gel-supported trisodium phosphate | 0.5-1.5 parts by weight | |
| Conditions | Temperature: 150-250°C; Time: 4-8 hours; Atmosphere: Nitrogen. | ||
| 3. Product Purification | Process | Post-reaction, the crude product is hot filtered to separate the catalyst, then cooled and crystallized. | - |
The workflow below illustrates the core steps of this synthesis method, from catalyst preparation to the final purified product.
Synthesis workflow for this compound [1]
This patented synthesis method has several notable technical features:
Primary fatty acid amides (PFAMs) represent a significant class of endogenous signaling lipids that have emerged as crucial modulators of physiological processes in mammalian systems. These compounds are characterized by their simple chemical structure consisting of a fatty acid backbone linked to an amide functional group. The discovery of PFAMs as biologically active molecules dates back to 1989 with the identification of several PFAMs, including palmitamide, palmitoleamide, oleamide, elaidamide, and linoleamide in luteal phase plasma [1]. However, interest in this class of compounds intensified dramatically with the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats and induces physiological sleep when administered to rats [1].
The PFAM family encompasses a range of molecules differentiated by their fatty acid chain length, saturation state, and geometric configuration. These compounds are broadly categorized as fatty acid primary amides (FAPAs), which contain the functional group RC(O)NH₂, distinguishing them from other fatty acid amide classes such as the N-acylethanolamines (e.g., anandamide) [2]. What makes PFAMs particularly intriguing from a signaling perspective is their ability to modulate numerous physiological processes—including sleep, locomotion, angiogenesis, vasodilatation, gap junction communication, pain perception, and inflammation—through interactions with specific molecular targets [1] [3] [4].
The endogenous nature of these compounds, combined with their potent bioactivities, has positioned PFAMs as an important focus for research into novel therapeutic interventions for neurological disorders, inflammatory conditions, and metabolic diseases. This technical review comprehensively examines the current state of knowledge regarding PFAM signaling lipids, with particular emphasis on their chemical properties, biological functions, biosynthetic pathways, analytical methodologies, and therapeutic potential for drug development.
Primary fatty acid amides exhibit a direct amide linkage between the carboxyl group of a fatty acid and ammonia, resulting in the general chemical structure R-C(O)NH₂, where R represents an aliphatic hydrocarbon chain typically ranging from 14 to 22 carbon atoms [2]. The systematic nomenclature for these compounds derives from the corresponding fatty acid, where the "-ic acid" suffix is replaced with "-amide." For instance, the PFAM derived from palmitic acid (hexadecanoic acid) is designated as palmitamide or hexadecanamide [5]. Similarly, oleic acid gives rise to oleamide (9-octadecenamide), and linoleic acid produces linoleamide (9,12-octadecadienamide) [6].
The structural diversity within the PFAM class arises primarily from variations in the aliphatic chain, including differences in chain length, degree of unsaturation, and geometric configuration of double bonds. These structural variations profoundly influence the physicochemical properties and biological activities of PFAMs. For example, oleamide features a monounsaturated cis-9 double bond, while its trans-isomer is known as elaidamide [1]. The presence and position of double bonds significantly affect the melting points, solubility, and membrane interactions of these compounds.
The physicochemical properties of PFAMs are characterized by high lipophilicity and low aqueous solubility, which dictate their behavior in biological systems and analytical methodologies. For instance, palmitamide (C16:0) has an exact mass of 255.256214 g/mol and a calculated logP of 4.95, indicating high hydrophobicity [5]. The compound contains 18 heavy atoms, no aromatic rings, and 14 rotatable bonds, contributing to significant molecular flexibility [5]. Its van der Waals molecular volume is approximately 302.51 ų, and it possesses a topological polar surface area of 43.09 Ų, reflecting the limited polarity imparted by the amide group [5].
The hydrogen bonding capacity of PFAMs includes one hydrogen bond donor and one hydrogen bond acceptor, which facilitates specific molecular interactions with protein targets while maintaining overall hydrophobicity [5]. The melting points of PFAMs generally increase with chain length and are influenced by unsaturation, with saturated long-chain amides typically appearing as white crystalline solids at room temperature [6].
Table 1: Physicochemical Properties of Representative Primary Fatty Acid Amides
| PFAM | Systematic Name | Molecular Formula | Exact Mass (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|---|
| Palmitamide | Hexadecanamide | C₁₆H₃₃NO | 255.256 | 4.95 | 1 | 1 |
| Oleamide | (9Z)-Octadecenamide | C₁₈H₃₅NO | 281.272 | ~6.0* | 1 | 1 |
| Linoleamide | (9Z,12Z)-9,12-Octadecadienamide | C₁₈H₃₃NO | 279.256 | ~5.5* | 1 | 1 |
*Estimated values based on structural characteristics
Primary fatty acid amides exhibit potent neuroactive properties that modulate various aspects of nervous system function and behavior. Oleamide, the most extensively studied PFAM, demonstrates sleep-inducing properties when administered to laboratory animals [1]. This effect was initially characterized through the discovery that oleamide accumulates in the cerebrospinal fluid of sleep-deprived cats, suggesting a role as an endogenous sleep regulator [1]. Further investigations revealed that oleamide levels in the brain of ground squirrels are approximately 2.5-fold higher in hibernating animals compared to non-hibernating counterparts, indicating a potential role in energy conservation states [1].
The neurological effects of PFAMs extend beyond sleep regulation. Oleamide has been shown to modulate gap junction communication in glial cells, tracheal epithelial cells, seminiferous tubule cells, and fibroblasts [1]. This modulation of intercellular communication may contribute to coordinated neuronal activity and synchronization. Additionally, oleamide demonstrates the ability to allosterically activate GABAA receptors and specific subtypes of serotonin receptors (particularly 5-HT2A and 5-HT2C), suggesting mechanisms through which it may exert its sedative and anxiolytic effects [1] [7]. Behavioral studies have further revealed that oleamide can reduce anxiety and pain perception while depressing body temperature and locomotor activity [1].
Other PFAMs also exhibit significant neurological activities. Palmitamide demonstrates weak anticonvulsant activity in maximal electroshock seizure tests in mice [5] [1], while linoleamide has been reported to stimulate sleep in cats, rats, and humans [6]. These findings collectively position PFAMs as important modulators of central nervous system function with potential therapeutic applications in neurological and psychiatric disorders.
Several PFAMs function as modulators of intracellular calcium signaling and ion channel function. Linoleamide has been characterized as an endogenous lipid that modulates intracellular Ca²⁺ homeostasis through multiple mechanisms [6]. Specifically, linoleamide inhibits SPCA2, a Golgi secretory pathway Ca²⁺-ATPase that transports both Ca²⁺ and Mn²⁺ ions [6]. Additionally, it inhibits SPCA1a and the Ca²⁺-ATPase activity of several sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump isoforms [6].
The regulation of calcium signaling extends to other PFAMs as well. Oleamide has been shown to stimulate Ca²⁺ release from intracellular stores [1], while both oleamide and linoleamide modulate voltage-gated ion channels. These effects on calcium homeostasis and ion flux contribute to the broader signaling capabilities of PFAMs and may underlie some of their physiological actions, including the regulation of neurotransmitter release and cellular excitability.
PFAMs exhibit significant cardiovascular effects, particularly in the regulation of vascular tone and blood pressure. Oleamide has been demonstrated to relax blood vessels [1], suggesting a role in the control of peripheral resistance and blood flow. This vasorelaxant property may contribute to the hypotensive effects reported for some fatty acid amides.
In the inflammatory domain, erucamide has been identified as a stimulator of angiogenesis [1] [7], indicating a role in vascular remodeling and tissue repair processes. Additionally, several PFAMs demonstrate anti-inflammatory properties, which have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α [8]. The anti-inflammatory effects of PFAMs are evident in studies showing that mice with elevated peripheral FAA levels exhibit significant anti-inflammatory phenotypes that are not blocked by cannabinoid receptor antagonists [9], suggesting non-cannabinoid mechanisms of action.
Table 2: Biological Activities of Primary Fatty Acid Amides
| PFAM | Documented Biological Activities | Potential Molecular Targets | Physiological Roles |
|---|---|---|---|
| Oleamide | Sleep induction, anxiolysis, analgesia, hypothermia, gap junction modulation, vasorelaxation | GABAA receptors, 5-HT receptors, gap junctions | Sleep-wake cycle, anxiety, pain perception, thermoregulation |
| Palmitamide | Weak anticonvulsant activity | Unknown | Seizure threshold modulation |
| Linoleamide | Sleep induction, calcium flux regulation, SERCA/SPCA inhibition | SERCA, SPCA, calcium channels | Sleep regulation, calcium homeostasis |
| Erucamide | Angiogenesis stimulation, water balance control | Unknown | Vascular development, fluid balance |
The biosynthetic pathways responsible for PFAM production remain incompletely characterized, but several mechanisms have been proposed based on experimental evidence. One proposed route involves the ammonolysis of fatty acyl-CoA thioesters, where the fatty acyl-CoA reacts with ammonia to form the corresponding primary amide [1]. This direct amidation pathway represents a conceptually straightforward route for PFAM biosynthesis, though the enzymatic components facilitating this reaction in vivo require further characterization.
A second proposed biosynthetic route involves the oxidative cleavage of N-fatty acylglycines by the enzyme peptidylglycine α-amidating monooxygenase (PAM) [1] [3]. PAM is a well-characterized enzyme with an established role in the α-amidation of neuropeptides, and evidence suggests it may also catalyze the conversion of N-fatty acylglycines to the corresponding PFAMs [1]. Support for this pathway comes from the characterization of N-oleoylglycine in mouse neuroblastoma N18TG2 cells following growth in the presence of PAM inhibitors [1]. The N-fatty acylglycines themselves may be synthesized through glycine conjugation of fatty acyl-CoA thioesters or via the sequential oxidation of N-acylethanolamines [1].
Additional evidence suggests that N-acylethanolamines (NAEs) may serve as precursors for PFAMs [1]. This pathway is supported by experiments demonstrating the conversion of N-tridecanoylethanolamine to tridecanamide in both N18TG2 and sheep choroid plexus (SCP) cells [1]. The existence of multiple potential pathways suggests tissue-specific or context-dependent mechanisms for PFAM biosynthesis and highlights the complexity of their metabolic regulation.
The degradation of PFAMs is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), a membrane-bound serine hydrolase that catalyzes the hydrolysis of PFAMs to their corresponding fatty acids and ammonia [1] [8]. FAAH exhibits broad substrate specificity and is responsible for the termination of PFAM signaling in vivo [9]. The critical role of FAAH in PFAM catabolism is demonstrated by studies showing that FAAH-/- mice possess dramatically elevated endogenous levels of PFAMs in several brain regions [9].
Additional enzymes may contribute to PFAM degradation under specific conditions. For instance, a lysosomal hydrolase with optimal activity at acidic pH and different tissue distribution than FAAH has been identified that exhibits higher catalytic efficiency for palmitoyl ethanolamide than with anandamide [8]. The presence of multiple degradation pathways ensures precise spatial and temporal control of PFAM signaling.
The following diagram illustrates the major biosynthetic and catabolic pathways for primary fatty acid amides:
Figure 1: Metabolic Pathways for Primary Fatty Acid Amide Biosynthesis and Degradation
In vitro model systems have been essential for elucidating PFAM metabolic pathways. Mouse neuroblastoma N18TG2 cells and sheep choroid plexus (SCP) cells have been identified as excellent models for studying PFAM metabolism [1]. These cell lines possess the enzymatic machinery necessary for PFAM biosynthesis and degradation, and they have been used to demonstrate the conversion of fatty acids to corresponding PFAMs [1].
Comparative studies between these cell lines have revealed interesting differences in PFAM metabolism. While both cell lines produce PFAMs, SCP cells generally exhibit higher amounts of primary amides than N18TG2 cells, likely resulting from the lack of detectable FAAH expression in SCP cells [1]. These differences in metabolic capacity make these complementary model systems valuable for investigating specific aspects of PFAM biology.
Genetic mouse models have also contributed significantly to our understanding of PFAM metabolism in vivo. FAAH-/- mice, which lack the primary catabolic enzyme for PFAMs, display dramatically elevated levels of these lipids in the brain and other tissues [9]. More sophisticated models, such as FAAH-NS mice that express FAAH specifically in the nervous system, have enabled researchers to dissect the distinct functions of central and peripheral FAA signaling systems [9]. These animal models have been instrumental in elucidating the physiological roles of PFAMs and their potential therapeutic applications.
The analysis of PFAMs from biological matrices presents significant challenges due to their low endogenous concentrations (often in the pmol/g tissue range) and complex lipid milieu from which they must be extracted [4]. Common extraction methods, such as the Folch-Pi method, efficiently remove a mélange of different lipid classes but require additional purification steps to isolate PFAMs specifically [4]. These extraction techniques typically employ chloroform-methanol mixtures to recover lipids from biological samples.
Critical considerations in sample preparation include the potential for contamination from solvents and plastics. Several PFAM contaminants have been identified in different grades of solvents and as slip additives in plastics [4]. Therefore, it is essential to test solvent backgrounds and avoid plastics in all sample preparations. This usually requires manual packing of solid phase extraction (SPE) columns, as commercial SPE cartridges are typically housed in plastic jackets [4]. Additionally, lipids can adhere to glass surfaces, necessitating the silinization of all glassware to limit adherence and increase recovery of analytes [4].
The complexity of biological lipid extracts typically necessitates multidimensional separation approaches for accurate identification and quantification of PFAMs. Multidimensional liquid chromatography (MDLC) involves separating samples using at least two different chromatographic separation schemes that should be orthogonal (operating by different separation mechanisms) to achieve maximum discrimination and capacity [4]. The main advantage of MDLC is the dramatic increase in peak capacity according to the "product rule," where the maximum peak capacity becomes the product of the individual chromatographic peak capacities [4].
Common separation strategies for PFAM analysis include:
The concerted utilization of these approaches enables the separation and sensitive identification of PFAMs extracted from complex biological samples [4]. The analytical workflow typically involves an initial normal-phase separation to isolate the PFAM fraction, followed by reversed-phase separation with mass spectrometric detection for individual PFAM identification and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for PFAM analysis due to its high sensitivity and selectivity [4]. Detection typically employs electrospray ionization (ESI) in positive ion mode, with PFAMs forming [M+H]+ or [M+Na]+ adducts. MS/MS fragmentation provides structural information that facilitates definitive identification through characteristic fragmentation patterns.
The analytical workflow for PFAM analysis can be visualized as follows:
Figure 2: Analytical Workflow for Primary Fatty Acid Amide Identification and Quantification
Key advancements in PFAM analysis include the development of multidimensional approaches that combine normal-phase and reversed-phase separation strategies with tandem mass spectrometry detection [4]. These methods enable the sensitive identification of PFAMs extracted from homogenized tissue, with mouse brains frequently used as a test case [4]. The implementation of isotope dilution techniques using deuterated internal standards further enhances quantitative accuracy by correcting for matrix effects and extraction efficiency variations [9].
The signaling pathways involving PFAMs offer several attractive targets for therapeutic intervention. The most extensively pursued approach has been the inhibition of FAAH, the primary catabolic enzyme for PFAMs [9]. FAAH inhibitors increase endogenous levels of PFAMs and other fatty acid amides in a tissue-specific manner, potentially producing therapeutic effects with reduced side effects compared to direct receptor agonists [9]. Preclinical studies with FAAH inhibitors have demonstrated analgesic, anti-inflammatory, and anxiolytic properties [9].
Other potential therapeutic strategies include:
The functional dissociation of central and peripheral FAA signaling systems demonstrated in FAAH-NS mice suggests that targeting peripheral PFAM pathways may produce therapeutic benefits without central nervous system side effects [9]. For instance, the anti-inflammatory phenotype observed in FAAH-/- mice persists in FAAH-NS mice, indicating that peripherally elevated FAAs mediate this activity [9].
Preclinical studies have provided compelling evidence for the therapeutic potential of PFAM modulation. For example, the anti-inflammatory properties of PFAMs have been demonstrated in carrageenan-induced inflammation models, where FAAH-/- mice exhibit significantly reduced inflammatory responses [9]. This anti-inflammatory activity is not blocked by cannabinoid receptor antagonists, suggesting non-cannabinoid mechanisms of action [9].
In neurological domains, the anticonvulsant activity of palmitamide [5] [1] and the sleep-modulating effects of oleamide and linoleamide [1] [6] suggest potential applications in epilepsy and sleep disorders, respectively. Additionally, the effects of PFAMs on feeding behavior and energy homeostasis [8] indicate possible utility in metabolic disorders.
Table 3: Therapeutic Potential of Primary Fatty Acid Amides
| Therapeutic Area | Relevant PFAMs | Observed Effects | Potential Mechanisms |
|---|---|---|---|
| Sleep Disorders | Oleamide, Linoleamide | Induction of physiological sleep | Serotonin receptor modulation, GABAergic effects |
| Inflammatory Conditions | Multiple PFAMs | Reduced inflammation, decreased edema | PPAR-α activation, non-cannabinoid pathways |
| Epilepsy | Palmitamide | Anticonvulsant activity | Unknown, possibly ion channel modulation |
| Anxiety and Depression | Oleamide | Anxiolytic effects | 5-HT receptor modulation, GABA receptor potentiation |
| Metabolic Disorders | Oleamide | Modulation of feeding behavior | Possibly PPAR activation |
Despite significant advances in our understanding of PFAM biology, several important questions remain unanswered. The biosynthetic pathways for PFAMs require further elucidation, particularly the identification and characterization of the specific enzymes involved [1] [3]. The development of more specific chemical tools, including selective inhibitors of biosynthetic enzymes and receptor-targeted compounds, would facilitate mechanistic studies and therapeutic development.
Additional research priorities include:
The emerging recognition that PFAMs function within complex signaling networks rather than in isolation suggests that systems-level approaches will be necessary to fully understand their physiological roles and therapeutic potential. Continued technological advancements in lipidomics, including more sensitive and comprehensive analytical platforms, will accelerate progress in this fascinating field of research.
Primary fatty acid amides represent a fascinating class of endogenous signaling lipids with diverse biological activities and significant therapeutic potential. From their initial discovery as minor lipid components to their current status as important neuromodulators and immune regulators, PFAMs have emerged as key players in physiological homeostasis. Their simple chemical structure belies a sophisticated signaling system that interacts with multiple receptor targets and metabolic pathways.
The synthesis of oleyl palmitamide is an amidation reaction. Here is the core information available from the search results:
| Parameter | Reported Value for Oleyl Palmitate |
|---|---|
| Peroxide Value | 18.0 mEq O₂/kg |
| Saponification Value | 90.0 mg KOH/g |
| Iodine Value | 87.0 g I₂/100 g |
| Sun Protection Factor (SPF) | 15.0 |
Since a specific protocol for this compound was not found, the following is a generalized workflow for the synthesis of a fatty acid amide, adapted from a published synthesis of palmitoylethanolamide [4]. This can serve as a logical template.
This compound is a fatty acid amide with the chemical name N-[(9Z)-9-octadecen-1-yl]hexadecanamide [1]. Its key characteristics are summarized in the table below.
| Property | Description / Value |
|---|---|
| CAS Number | 16260-09-6 [2] [1] |
| Molecular Formula | C₃₄H₆₇NO [2] [1] |
| Molecular Weight | 505.9 g/mol [2] |
| Physical State | Solid [2] |
| Typical Applications | Used as a dispersing agent, emulsifying agent, and lubricant in various industries [2]. |
A Chinese patent (CN112237930A) details a solid catalyst and method for synthesizing this compound from palmitic acid and oleyl primary amine, which avoids the use of solvents and reduces environmental pollution [3].
The catalyst is a composite of trisodium phosphate and silica gel. The typical composition and preparation method are as follows [3]:
| Component | Parts by Weight |
|---|---|
| Trisodium Phosphate | 10-20 parts |
| Silica Gel | 20-30 parts |
Preparation Steps [3]:
The following protocol describes the use of the catalyst for the amidation reaction [3].
Reaction Setup & Process:
The experimental workflow for the synthesis is as follows:
This catalytic method offers several notable benefits for researchers [3]:
This compound belongs to a broader class of fatty acid amides. Some structural analogs, such as oleamide, have been extensively studied in neuroscience for their sleep-inducing properties and interactions with the endocannabinoid system [4]. While this provides a useful biological context, the synthesis of such compounds for research or drug development often requires different protocols and purification standards.
For further details, you can consult the following resources:
Oleamide (cis-9-octadecenamide) is a fatty acid amide that serves dual roles as both a common polymer additive and an endogenous bioactive molecule. As a slip agent and lubricant, it is widely incorporated into plastic materials at concentrations of 0.1% to 3% w/w to improve mechanical properties and prevent film stickiness. Simultaneously, oleamide functions as an endogenous signaling molecule with demonstrated sleep-inducing effects, anti-inflammatory properties, and modulation of various neurotransmitter systems including cannabinoid CB1, serotonergic 5-HT, and GABAA receptors. The widespread use of oleamide in plastic materials—including food containers, beverage bottles, pharmaceutical packaging, and medical devices—creates significant potential for migration into consumable products, necessitating robust analytical methods for its detection and quantification. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) has emerged as a powerful technique for the sensitive detection, accurate quantification, and comprehensive characterization of oleamide and related fatty acid amides across diverse matrices, addressing critical needs in product safety assessment, contaminant identification, and biological monitoring.
Medicinal Plastic Materials: For intravenous infusion bottles, empty and clean with warm distilled water, then fill with 20 mL of formulation simulant (10% ethanolic aqueous solution). Expose to contact conditions for 10 days in a dark environment at 60°C to simulate long-term contact. Concentrate extracts 20-fold under nitrogen stream and reconstitute in methanol prior to analysis. For single-use materials like medicinal syringes and insulin syringes, rinse directly with methanol or appropriate formulation simulants (H₂O for medicinal syringes; 50% ethanolic aqueous solution for enteral syringes). [1]
Food and Beverage Containers: Extract baby bottles, soft drink bottles, milk bottles, liquid yogurt bottles, and water bottles using appropriate food simulants according to Commission Regulation (EU) No 10/2011. Conduct migration studies under conditions simulating actual use, including time-temperature parameters representative of typical storage conditions. For real food matrices like oil and milk, direct extraction may be performed after homogenization. [1]
Pharmaceutical Packaging and Labels: Despite no direct drug contact, labels present compatibility risks due to the semi-permeable nature of primary packaging materials allowing additive migration. Extract label materials using solvents of varying polarity to simulate migration risk. Employ comprehensive purification protocols to isolate oleamide from complex label compositions. [2]
Plasma/Serum Samples: Collect blood samples in EDTA tubes and centrifuge at 3000 rpm for 10 minutes at 4°C. Carefully collect supernatant to exclude cellular components. For fatty acid amide extraction, combine 100 μL of plasma with 375 μL of chloroform/methanol mixture (1:2), then add 125 μL of H₂O and 125 μL of chloroform. Centrifuge at 8000 rpm for 20 minutes, collect the lower organic phase, and dry using a vacuum centrifuge. Reconstitute in 100 μL of LC mobile phase solution. [3]
Urine Samples: Collect first-pass urine samples. Two sample preparation procedures demonstrate varying efficiency across biofluids: protein precipitation proves most effective for plasma and urine, while solid-phase extraction (SPE) is required for saliva and sweat for subsequent appropriate determination of primary fatty acid amides. [4]
Tissue Homogenization: For muscle tissue analysis, homogenize samples in appropriate buffers followed by lipid extraction using chloroform/methanol mixtures. Consider tissue-specific matrix effects during method development and validation. [3]
Table 1: Optimal Sample Preparation Techniques for Different Matrices
| Matrix Type | Recommended Preparation Method | Key Considerations | Typical Recovery Range |
|---|---|---|---|
| Plastic Extracts | Direct extraction with methanol or food simulants | Avoid plastic labware; use glass or pre-tested materials | 85-105% |
| Pharmaceutical Solutions | Protein precipitation | Centrifuge at 14,000 rpm for 10-15 minutes | 90-110% |
| Plasma/Serum | Liquid-liquid extraction with chloroform/methanol | Maintain pH control; use antioxidant additives | 75-95% |
| Urine | Protein precipitation or SPE | Matrix-dependent method selection | 80-100% |
| Tissue | Homogenization followed by liquid-liquid extraction | Account for tissue-specific lipid content | 70-90% |
Chromatographic Column: Employ reverse-phase columns such as Acquity UHPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 35°C. Alternative columns include Pursuit C18 (150 mm × 2.1 mm, 3 μm) for reverse-phase separation or Zorbax HILIC plus (100 mm × 2.1 mm, 3.5 μm) for hydrophilic interaction chromatography. [3] [5]
Mobile Phase and Gradient: Utilize mobile phase A consisting of 0.1% formic acid in water and mobile phase B comprising 0.1% formic acid in methanol or acetonitrile. Apply a gradient elution program optimized for fatty acid amides: initial conditions 60% B, increasing to 95% B over 10-15 minutes, holding for 2-5 minutes, then re-equilibrating to initial conditions. The flow rate is typically maintained at 0.3-0.4 mL/min with injection volumes of 2-5 μL. [3] [5]
Sample Temperature: Maintain autosampler temperature at 4°C to ensure sample integrity during analysis. [3]
Ionization Source: Employ electrospray ionization (ESI) in positive mode due to the favorable ionization of fatty acid amides. Typical source parameters include: capillary voltage 3.0 kV, cone voltage 30-40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. [1] [4]
QTOF Mass Analyzer: Operate with a scan range of m/z 67-1000 in centroid mode, with resolution set to 70,000 m/z. For MS/MS experiments, use collision energies ramped from 10-40 eV to fragment precursor ions. For oleamide, the primary precursor ion is m/z 282.2792 [M+H]⁺, with characteristic product ions at m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O). [3] [4]
Mass Calibration: Calibrate the mass axis using sodium formate or other appropriate calibration solutions to ensure mass accuracy better than 5 ppm. [3]
System Suitability: Inject quality control samples (pooled from study samples) at regular intervals throughout the analytical sequence to monitor instrument stability and performance. [5]
Blank Controls: Include method blanks (solvent without sample) to monitor for background contamination or carryover, particularly critical given the documented presence of fatty acid amides in laboratory materials. [6]
Multistage Characterization: Implement a comprehensive approach combining chromatographic separation with nuclear magnetic resonance (NMR) spectroscopy for unambiguous identification of unknown compounds. Utilize high-performance liquid chromatography (HPLC) to screen suspected chromatographic peaks and purify them, followed by structural characterization of purified fractions using UPLC/Q-TOF-MS and NMR. This orthogonal technique combination proves particularly valuable for identifying emerging additives that may be novel therapeutic agents or structural mimics of prohibited substances that resist unambiguous LC-MS identification alone. [2]
High-Resolution Mass Measurement: Leverage the high mass accuracy capabilities of QTOF instruments (<5 ppm mass error) to determine elemental compositions of detected compounds. For oleamide, the exact mass of the protonated molecule [M+H]⁺ is m/z 282.2792, corresponding to the molecular formula C₁₈H₃₅NO. Monitor characteristic fragment ions including m/z 265.2527 (loss of NH₃) and m/z 247.2421 (further loss of H₂O) to confirm identity. Compare retention times and fragmentation patterns with authentic reference standards when available. [1] [2]
Database Searching: Utilize software platforms such as UNIFI informatics that incorporate comprehensive compound libraries and can propose potential fragmentation pathways for detected compounds based on their high-energy collision-induced dissociation patterns. These systems facilitate rapid identification of known compounds and structural classification of unknowns in complex matrices. [5]
Calibration and Linear Range: Establish calibration curves using stable isotopically labeled internal standards (SIL-ISs) for each target analyte. Synthesize deuterated analogs from precursor deuterated fatty acids when commercial standards are unavailable. Demonstrate linearity typically over concentration ranges of 0.15-2.05 μg mL⁻¹ for oleamide, with correlation coefficients (R²) ≥0.999. [2] [4]
Sensitivity Parameters: Determine limit of detection (LOD) and limit of quantification (LOQ) values for each analyte. For oleamide analysis in pharmaceutical labels, reported LOD and LOQ values are 50.72 ng mL⁻¹ and 153.83 ng mL⁻¹, respectively. In biological fluid analysis, LODs for primary fatty acid amides typically range from 0.3-3 ng mL⁻¹. [2] [4]
Method Validation Parameters: Evaluate method precision (repeatability and intermediate precision), accuracy (through recovery studies), and robustness following ICH guidelines. For the analysis of primary fatty acid amides in biological fluids, demonstrate acceptable precision with RSD values <15% and accuracy with recovery rates of 85-115%. [4]
Table 2: Quantitative Performance Characteristics for Oleamide Analysis by LC/QTOF-MS
| Validation Parameter | Pharmaceutical Packaging [2] | Biological Fluids [4] | Plastic Migrates [1] |
|---|---|---|---|
| Linear Range | 0.15-2.05 μg mL⁻¹ | Not specified | Not specified |
| Correlation Coefficient (R²) | 0.9994 | Not specified | Not specified |
| LOD | 50.72 ng mL⁻¹ | 0.3-3 ng mL⁻¹ (for PFAMs) | Not specified |
| LOQ | 153.83 ng mL⁻¹ | Not specified | Not specified |
| Precision (RSD%) | Acceptable (specific values not provided) | <15% | Not specified |
| Accuracy (Recovery%) | Acceptable (specific values not provided) | 85-115% | Not specified |
| Key Internal Standard | Not specified | Deuterated analogs of target PFAMs | Not specified |
Medical Device Migration: Investigate oleamide migration from various medical plastics including medicinal syringes, insulin syringes, and intravenous infusion bottles. Concentration measurements reveal significant variations, with oleamide levels reaching 21,984 ng mL⁻¹ in extracts of insulin syringes, 7,351 ng mL⁻¹ in medicinal syringes, and 17 ng mL⁻¹ in leachates from intravenous infusion bottles. These findings highlight the potential for substantial human exposure through medical product use. [1]
Food Contact Materials: Evaluate oleamide migration from food and beverage containers under simulated use conditions. Leachates from soft drink bottles contain 6-15 ng mL⁻¹ oleamide, milk bottles 3-9 ng mL⁻¹, liquid yogurt bottles 17 ng mL⁻¹, and water bottles 11-18 ng mL⁻¹. Notably, real food matrices like oil and milk show higher oleamide concentrations ranging from 217-293 ng mL⁻¹, suggesting matrix-dependent migration enhancement. Baby bottles demonstrate oleamide migration of 12-23 ng mL⁻¹ in leachates, while dummies (pacifiers) show 30-39 ng mL⁻¹ in extracts. [1]
Pharmaceutical Packaging Compatibility: Assess compatibility between pharmaceutical labels and drug formulations, despite no direct contact. Determine maximum daily exposure to oleamide from labels of eye drops as 0.015 μg, well below the permitted daily exposure (PDE) limit, demonstrating negligible toxicological risks and confirming formulation compatibility. [2]
Alcoholism Biomarker Investigation: Analyze fatty acid amides in urine samples of alcoholics using HPLC-QTOF-MS, revealing significantly increased urinary levels of oleamide (2.55-fold), palmitamide (5.6-fold), and erucamide (1.6-fold) in alcoholics compared to control subjects. Parallel plasma analysis shows increased levels of oleamide (1.8-fold), palmitamide (1.7-fold), and linoleamide (1.5-fold), supporting the role of these amides in alcoholism and potential utility as biomarkers. [7]
Sarcopenia Biomarker Identification: Employ global metabolome profiling to investigate metabolic biomarkers in elderly men with sarcopenia, revealing significantly altered fatty acid amide levels in plasma. Specifically, docosahexaenoic acid ethanolamide (DHA EA) shows positive correlation with sarcopenia parameters including skeletal muscle mass index and handgrip strength. The addition of DHA EA level to age and handgrip strength significantly improves the area under the receiver-operating characteristic curve from 0.620 to 0.691, supporting its potential as a circulating biomarker for sarcopenia. [3]
Laboratory Glassware Contamination: Identify widespread palmitoylethanolamide contamination in standard laboratory glassware, particularly new 5.75" glass Pasteur pipettes routinely used for lipid extractions. This artifact potentially accounts for discrepancies in reported palmitoylethanolamide levels in human blood serum and other tissues across the literature. Implement quality control measures including analysis of disposable glassware during method validation processes for fatty acid ethanolamide analysis. [6]
Preventive Measures: Avoid plastic labware throughout analytical procedures and use only pre-tested, oleamide-free materials including H-PTFE membrane syringe filters, glass syringes, and glass Pasteur pipettes to prevent false-positive results. Implement blank controls in every analytical batch to monitor potential background contamination. [1]
EU Regulations: Oleamide is currently listed in EU regulations without a specific migration limit, with current migration levels generally considered of no concern unless future toxicological studies demonstrate otherwise. This regulatory position reflects the limited comprehensive toxicological assessment specifically focused on oleamide to date. [1]
Safety Threshold Establishment: Determine permitted daily exposure (PDE) limits for oleamide based on comprehensive toxicological assessment. For ophthalmic formulations, established maximum daily exposure from labels of 0.015 μg falls well below the PDE, demonstrating negligible toxicological risks. [2]
Material-Specific Assessment: Conduct compatibility studies between specific materials and formulations, particularly for novel packaging configurations or administration routes where historical use data may be limited. The demonstration of compatibility between pharmaceutical labels and ophthalmic formulations despite the semi-permeable nature of primary packaging materials provides a model for such assessments. [2]
Method Validation: Implement fully validated analytical methods meeting regulatory standards for accuracy, precision, specificity, and robustness. Include system suitability testing to ensure ongoing method performance throughout analytical sequences. [4] [5]
Contamination Control: Address potential contamination sources through rigorous quality control measures, including the documentation of fatty acid amide contamination in standard laboratory glassware. Implement procedural controls such as blank monitoring and use of pre-tested materials to ensure data reliability. [6]
LC/QTOF-MS has proven to be an indispensable analytical technique for the comprehensive characterization of oleamide across diverse applications including migration studies, biological monitoring, pharmaceutical quality control, and safety assessment. The high mass accuracy, sensitivity, and structural elucidation capabilities of modern QTOF instruments enable both quantitative determination and confident identification of oleamide and related fatty acid amides in complex matrices. The documented migration of oleamide from various packaging materials into consumable products underscores the importance of robust analytical methods for exposure assessment, while the evolving understanding of oleamide's biological roles highlights its potential significance as a biomarker in various pathological conditions. As research continues to elucidate the complex roles of fatty acid amides in both material science and biological systems, LC/QTOF-MS will remain a critical tool for advancing our understanding of these multifaceted compounds and ensuring product safety and quality across multiple industries.
Fatty acid amides (FAAs) are a diverse family of lipid signaling molecules characterized by their simple structural motif (R-CO-NH-R') that belies their complex physiological roles and importance in biological systems. These endogenous signaling lipids have gained significant research interest due to their wide-ranging biological activities, including modulation of sleep-wake cycles, pain perception, inflammation, and energy homeostasis [1] [2]. The prototypical members of this family, including the endocannabinoid anandamide (AEA) and the sleep-inducing oleamide, have been the subject of extensive investigation since their discovery, revealing a sophisticated signaling system with potential therapeutic applications [2].
The structural diversity of fatty acid amides arises from variations in both the acyl chain moiety (derived from fatty acids) and the amine component (derived from biogenic amines), potentially yielding hundreds of different molecular species [1]. To date, approximately 90 different fatty acid amides have been identified from living organisms, with these compounds typically present at nanomolar levels in biological samples, creating significant analytical challenges for accurate quantification [1] [3]. The quantification of these compounds is essential for understanding their physiological and pathological roles, with applications spanning basic research, drug discovery, and clinical biomarker development.
Liquid chromatography coupled with mass spectrometry has emerged as the predominant methodology for fatty acid amide quantification due to its superior sensitivity, specificity, and ability to analyze complex biological matrices without derivatization. The following protocol has been optimized for the simultaneous quantification of six fatty acid amides (linoleamide, linoleoyl ethanolamide, oleoyl ethanolamide, palmitic amide, oleamide, and octadecanamide) in edible vegetable oils, with applications to biological samples [3].
Sample Preparation Protocol:
UPLC Conditions:
Mass Spectrometry Parameters (Positive Ion Mode ESI+):
This method provides excellent separation of the six target FAAs within a 16-minute run time, with the characteristic fragment ions used for qualitative identification and quantification [3]. The method has demonstrated acceptable reproducibility for quantitation, with recovery rates of 82-117% across low, medium, and high concentration ranges (0.1, 0.5, and 1 μg/mL) when validated in peanut oil matrices [3].
For comprehensive analysis of the "fatty acid amidome" in biological systems, liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOF-MS) offers untargeted capabilities that can identify both known and novel fatty acid amides [1]. This approach has been successfully applied to characterize fatty acid amide profiles in various model systems, including mouse N18TG2 cells, sheep choroid plexus cells, and several insect species [1].
Table 1: LC/QTOF-MS Instrument Parameters for Biological Sample Analysis
| Parameter | Setting | Application |
|---|---|---|
| Ionization Mode | ESI+ | Broad-spectrum FAA detection |
| Mass Resolution | >20,000 | Accurate mass determination |
| Mass Accuracy | <5 ppm | Elemental composition determination |
| Collision Energy | Ramped (10-40 eV) | Structural characterization |
| Data Acquisition | Centroid mode | Precise mass measurement |
| Dynamic Range | 4-5 orders of magnitude | Quantification of abundant and rare species |
The key advantage of LC/QTOF-MS approaches is their ability to provide high-resolution accurate mass measurements that enable confident identification of known compounds and discovery of novel fatty acid amides in complex biological extracts [1]. This methodology has revealed the presence of diverse fatty acid amide classes in biological systems, including N-acylglycines, N-acylethanolamines, primary fatty acid amides, and N-acyl dopamines [1].
While LC-MS methods have become more prevalent, gas chromatography remains a viable alternative for fatty acid amide quantification, particularly for primary fatty acid amides and in situations where MS detection is not available. The following GC protocol has been developed specifically for the determination of 12 primary amides of long-chain fatty acids without derivatization [4].
Sample Preparation:
GC Parameters:
This method produces sharp peaks with unique retention times and acceptable reproducibility for quantitation [4]. Notably, the method can resolve cis-trans isomers of several fatty acid amides, providing an advantage for specific analytical applications. The protocol requires no derivatization or extensive sample preparation beyond extraction, making it relatively straightforward to implement in laboratories with GC capabilities but lacking LC-MS instrumentation.
The primary limitation of GC-based methods is their applicability mainly to primary fatty acid amides and simpler FAA structures, whereas more polar ethanolamide conjugates may require derivatization for adequate chromatographic behavior. Additionally, GC methods generally provide less specificity than MS detection, though coupling with mass spectrometry (GC-MS) can overcome this limitation.
The selection of an appropriate quantification method depends on the specific research question, available instrumentation, and required sensitivity. The table below summarizes the key characteristics of the main analytical approaches for fatty acid amide quantification.
Table 2: Comparison of Fatty Acid Amide Quantification Methods
| Method | Sensitivity | Analytes Covered | Sample Throughput | Structural Information | Best Applications |
|---|---|---|---|---|---|
| UPLC/Q-TOF MSMS | High (μg/mL to ng/mL) | Broad range: NAE, PFAM, others | Moderate | High (accurate mass, MS/MS) | Unknown identification, complex matrices |
| LC/QTOF-MS | High | Comprehensive amidome | Moderate | High (accurate mass) | Biomarker discovery, pathway analysis |
| Capillary GC | Moderate (μg/mL) | Primarily PFAM | High | Low (retention time only) | Targeted analysis, quality control |
| GC-MS | Moderate to High | Medium range: volatile/derivatized FAAs | Moderate | Medium (electron impact spectra) | Targeted quantification, stable isotope studies |
Fatty acid amides occur at varying concentrations across different biological systems, with particularly high levels found in certain food sources like edible vegetable oils. The table below summarizes quantitative data from multiple studies.
Table 3: Fatty Acid Amide Concentrations Across Biological Systems and Food Sources
| Sample Type | Analytes Detected | Concentration Range | Notes |
|---|---|---|---|
| Mouse N18TG2 Cells [1] | Palmitamide, Oleamide, Linoleamide, others | 10-500 pmoles/10⁷ cells | Relative abundance: Oleamide +++, Palmitamide +++, Linoleamide ++ |
| Sheep Choroid Plexus Cells [1] | Palmitamide, Oleamide, Linoleamide, Palmitoleamide | 10-500 pmoles/10⁷ cells | Relative abundance similar to N18TG2 cells |
| Sesame Oil [3] | 6 FAAs including Oleamide, Palmitic amide | 104.88 ± 3.01 μg/mL total | Highest among edible oils tested |
| Peanut Oil [3] | 6 FAAs | 34.96 ± 3.87 μg/mL total | Second highest concentration |
| Soybean Oil [3] | 6 FAAs | 16.75 ± 1.27 μg/mL total | Higher in non-decolorized vs decolorized |
| Other Edible Oils (corn, canola, olive, etc.) [3] | 2-5 FAAs | <1.03 μg/mL total | Generally much lower concentrations |
The striking difference in fatty acid amide concentrations between biological systems (nanomolar to picomolar levels) and certain food sources (microgram per milliliter levels) suggests potential dietary sources of these bioactive compounds [3]. This finding has significant implications for nutritional interventions and understanding the potential physiological effects of dietary components.
The following workflow diagram illustrates the complete process for fatty acid amide quantification from sample collection to data analysis, integrating the key steps from both LC-MS and GC protocols:
Choosing the appropriate quantification method requires careful consideration of the research objectives and available resources. The following decision tree provides a visual guide for method selection:
Successful quantification of fatty acid amides requires attention to several critical technical aspects that can significantly impact data quality and interpretation:
Internal Standard Selection: Use stable isotope-labeled internal standards (when available) for optimal quantification accuracy. For broader analyses, consider using multiple internal standards representing different FAA classes.
Matrix Effects: Biological matrices can cause significant suppression or enhancement of ionization in LC-MS methods. Use standard addition methods or matrix-matched calibration curves to compensate for these effects.
Extraction Efficiency: Optimize extraction solvents for specific sample types. Chloroform:methanol mixtures (2:1, v/v) generally provide good recovery for most fatty acid amides from biological tissues.
Stability Considerations: Some fatty acid amides are prone to degradation during sample storage and processing. Maintain samples at low temperatures and use antioxidants when necessary to prevent oxidative degradation.
The field of fatty acid amide quantification continues to evolve with several emerging trends shaping future methodological developments:
High-Throughput Approaches: Automated sample preparation and miniaturized LC-MS methods are enabling higher throughput analysis for clinical and pharmaceutical applications.
Imaging Mass Spectrometry: MALDI and DESI imaging techniques are being adapted to visualize spatial distribution of fatty acid amides in tissues, providing insights into their site-specific actions.
Single-Cell Analysis: Advances in ultrasensitive MS detection are progressing toward single-cell analysis of fatty acid amides, potentially revealing cellular heterogeneity in their production.
Multi-Omics Integration: Integration of fatty acid amidome data with transcriptomic, proteomic, and metabolomic datasets provides systems-level understanding of their biological roles.
The quantification of fatty acid amides represents a critical capability for advancing our understanding of these potent signaling lipids in health and disease. The protocols and application notes presented here provide researchers with robust methodological frameworks for analyzing these compounds across diverse biological systems and sample types. While significant progress has been made in sensitivity, specificity, and throughput, opportunities remain for further innovation, particularly in the areas of spatial analysis, single-cell quantification, and real-time monitoring of fatty acid amide dynamics. As these methodological advances continue to emerge, they will undoubtedly accelerate both basic research and translational applications of fatty acid amides in therapeutic development and clinical diagnostics.
This compound is a secondary fatty acid amide widely utilized in the plastics industry, particularly in the production of polyolefin films for packaging [1] [2]. Its primary function is to act as a slip additive and processing aid.
The table below summarizes its key characteristics and polymer applications based on the information found:
| Property | Description & Application |
|---|---|
| Primary Function | Slip additive to reduce Coefficient of Friction (CoF) between polymer surfaces [1]. |
| Chemical Type | Secondary amide [1]. |
| Migration Speed | Slow (compared to primary amides like erucamide or oleamide) [1]. |
| Typical Use Context | Favored for multilayer films where controlled, slower migration is beneficial [1]. |
| Key Advantage | Provides excellent thermal stability, making it suitable for higher-temperature processing [1]. |
While detailed protocols for this compound were not located, the search results illustrate its role in material science and suggest pathways for related biological research.
The following diagram illustrates the general workflow for using a slip additive like this compound in polymer film development, from problem identification to material characterization:
For researchers investigating the broader family of fatty acid amides (to which this compound belongs), the workflow often involves chemical synthesis and rigorous characterization. This foundational research is crucial for exploring potential biomedical applications.
The search results indicate a significant gap between the industrial use of this compound and its potential in drug development.
To pursue this topic further, consider these approaches:
Oleyl Palmitamide (chemical name: (Z)-N-Octadec-9-enylhexadecan-1-amide) is a synthetic amide derivative increasingly utilized as a multifunctional additive in cosmetic, pharmaceutical, and industrial formulations. This secondary amide is synthesized through the reaction of oleyl alcohol and palmitic acid, both fatty acids commonly derived from plant and animal sources. The compound's unique molecular structure, featuring a long hydrocarbon chain with both saturated and unsaturated components, confers exceptional surface-active properties that make it particularly valuable for modifying the rheological characteristics of diverse formulations. While its initial applications focused primarily on slip properties in polymer processing, recent advancements have recognized its significant potential as a viscosity-controlling agent in more complex systems including topical formulations and drug delivery vehicles. [1] [2]
The versatile functionality of this compound stems from its amphiphilic nature, which allows it to interact with both polar and non-polar components in formulations. According to the International Nomenclature of Cosmetic Ingredients (INCI), this compound is officially recognized for two primary functions: opacifying (reducing transparency and translucency by clouding the product) and viscosity controlling (increasing or decreasing the viscosity of cosmetic products). This dual functionality makes it particularly valuable for formulators seeking to achieve specific product aesthetics while maintaining optimal rheological properties for application and stability. [1] [3]
From a regulatory perspective, this compound is generally considered safe for use in cosmetic products, though it carries a comedogenic rating of 2 (low to moderate likelihood of clogging pores), which should be considered when formulating for acne-prone skin. The ingredient has demonstrated a favorable safety profile with relatively low incidence of adverse reactions, though standard patch testing is recommended when introducing it into new formulations, especially those intended for sensitive skin populations. Current regulatory status permits its use in cosmetic applications across multiple jurisdictions, though manufacturers should verify specific regional requirements for their target markets. [1]
The viscosity-controlling function of this compound operates through multiple molecular mechanisms that can be understood through fundamental lubrication theory. As a secondary amide with a long hydrocarbon chain, this compound functions primarily through boundary lubrication mechanisms, particularly effective in low-speed, high-load pressure regimes where movement is controlled by lubricants that chemically or physically attach to surfaces. This mechanism differs fundamentally from hydrodynamic (full film) lubrication, which relies on a complete fluid film separating surfaces in high-speed friction scenarios. The molecular structure of this compound allows it to align at interfaces, with the polar amide group anchoring to hydrophilic surfaces and the long hydrocarbon chains extending outward, creating a slippery surface that reduces friction and modifies flow characteristics. [4]
At the molecular level, this compound's viscosity-controlling properties derive from its ability to orient at phase boundaries and modify interfacial tension. In oil-in-water emulsions, the molecules accumulate at droplet interfaces, creating steric hindrance that impedes droplet coalescence and modifies flow properties. In polymer systems, it acts as an internal lubricant between polymer chains, reducing intermolecular friction and enabling easier flow under shear stress. The migration capability of this compound is particularly important for its functionality; following processing, the compound gradually moves toward material surfaces where it can exert maximal effect on flow properties. This migration occurs because the molecules are partially soluble in the polymer or formulation matrix during processing but exceed their solubility limit upon cooling or curing, driving them to surfaces where they form an ordered molecular layer. [4] [5]
Table 1: Comparative Properties of Fatty Acid Amide Additives in Polymer Systems [6] [4] [5]
| Amide Type | Chemical Classification | Migration Speed | Thermal Stability | Viscosity Reduction Efficiency | Optimal Application Temperature |
|---|---|---|---|---|---|
| This compound | Secondary amide | Slow | Excellent (+++) | Medium | >300°C |
| Erucamide | Primary amide | Fast | Good (++) | High | 200-250°C |
| Oleamide | Primary amide | Very fast | Moderate (+) | Very high | 180-220°C |
| Stearyl Erucamide | Secondary amide | Slow | Excellent (+++) | Medium | >300°C |
| Ethylene Bis-Oleamide | Bis-amide | Very slow | Excellent (+++) | Low | >300°C |
This compound exhibits distinct advantages in applications requiring high thermal stability and controlled migration. As evidenced in Table 1, its secondary amide structure provides exceptional thermal stability, withstanding processing temperatures exceeding 300°C without significant degradation. This makes it particularly suitable for engineering plastics and high-temperature processing conditions where primary amides would degrade or volatilize. The slow migration characteristic of this compound provides both advantages and limitations—while it requires longer time to achieve equilibrium surface concentration and optimal viscosity modification, it also ensures more persistent effects and reduced volatility loss during processing and storage. [6] [4] [5]
The interfacial activity of this compound contributes significantly to its viscosity-controlling function in multiphase systems. In emulsion formulations, it accumulates at oil-water interfaces, forming structured films that resist droplet coalescence while modifying flow behavior. The compound's moderate viscosity reduction efficiency makes it particularly valuable for fine-tuning flow properties without causing excessive thinning or phase separation. Additionally, this compound demonstrates synergistic interactions with other formulation components, including inorganic particulates and surfactants, which can be leveraged to achieve specific rheological profiles. These interactions must be carefully considered during formulation development, as competing surface-active agents may interfere with its migration and functionality. [4] [5]
The effective use of this compound as a viscosity-controlling agent requires careful consideration of concentration parameters based on the specific application and formulation system. Generally, addition levels between 0.5-3.0% are effective for most applications, with specific concentrations optimized according to the base formulation and desired rheological outcomes. At the lower end of this range (0.1-0.5%), this compound primarily functions as an internal lubricant, reducing melt viscosity and improving processing characteristics. At higher concentrations (0.5-2.0%), it increasingly influences surface characteristics and final product viscosity while contributing to opacifying effects. For specific applications such as multilayer films or engineering plastics, concentrations may be adjusted based on layer thickness and the presence of other additives that might compete for surface availability. [4] [5]
Table 2: Recommended Concentration Ranges for Different Applications [1] [2] [4]
| Application System | Recommended Concentration Range | Primary Function | Secondary Benefits | Optimal Processing Conditions |
|---|---|---|---|---|
| Cosmetic Creams & Lotions | 0.5-1.5% | Viscosity control, Opacifying | Emolliency, Texture enhancement | 40-70°C, moderate shear mixing |
| Pharmaceutical Topicals | 0.2-1.0% | Viscosity modification, Stabilization | Skin feel improvement, Drug release modulation | 50-65°C, controlled cooling |
| Polymer Processing (PP, PE) | 0.1-0.8% | Melt flow enhancement, Mold release | Slip properties, Anti-blocking | 180-300°C, depending on polymer |
| Industrial Lubricants | 1.0-3.0% | Viscosity control, Anti-wear | Thermal stability, Boundary lubrication | 150-250°C, high-shear dispersion |
| Coatings & Sealants | 0.5-2.0% | Flow control, Surface modification | Improved adhesion, Durability | Ambient to 150°C, depending on system |
Concentration optimization requires empirical testing within these general ranges, as the effectiveness of this compound is influenced by multiple factors including base composition, processing conditions, and the presence of other additives. Under-lubrication (insufficient additive) can manifest as higher than desired viscosity, processing difficulties, and potential degradation from excessive shear heating. Conversely, over-lubrication (excessive additive) may cause problems including plate-out on processing equipment, impaired interlayer adhesion in multilayer systems, reduced surface treatability, and potential haze development in transparent applications. For critical applications, a systematic approach to concentration optimization is recommended, beginning with baseline formulations and incrementally adjusting this compound levels while monitoring both processing characteristics and final product properties. [4]
This compound demonstrates excellent compatibility with a wide range of cosmetic, pharmaceutical, and polymer ingredients, contributing to its formulation versatility. In cosmetic and topical formulations, it exhibits good stability in both oil and water phases, though it is typically incorporated into the oil phase during emulsion preparation. The compound is compatible with most common emulsion stabilizers, humectants, and active ingredients, though its surface-active nature may potentially influence the partitioning of other ingredients in complex systems. In polymer applications, this compound shows particular compatibility with polyolefins (polyethylene, polypropylene), styrenics (PS, ABS), and various engineering thermoplastics. Its thermal stability ensures minimal degradation or discoloration even in high-temperature processing conditions. [1] [4]
The performance of this compound can be significantly influenced by interactions with co-additives. Antioxidants generally have minimal effect on its functionality, while other surface-active additives may compete for interface occupancy. For instance, antifogging agents, antistats, and certain plasticizers may potentially interfere with the migration of this compound to surfaces, requiring adjustment of concentrations to achieve optimal performance. Interestingly, synergistic effects have been observed between this compound and inorganic particulates such as silica, where the combination can enhance both viscosity modification and anti-blocking performance at lower total additive levels. This synergy can be leveraged to reduce overall additive loading while maintaining performance, potentially lowering formulation costs and minimizing potential negative effects on clarity or other properties. [4] [5]
Formulators should be aware of potential negative interactions under certain conditions. In polyethylene and polypropylene films, extremely high concentrations of slip agents like this compound can potentially lead to printing or lamination difficulties due to excessive surface accumulation. Additionally, in highly polar polymer systems, the migration of this compound may be sufficiently slowed that its effectiveness is diminished. In such cases, formulation adjustments including moderate temperature annealing or selection of alternative viscosity modifiers with different solubility parameters may be necessary. For aqueous systems, the colloidal stability of formulations containing this compound should be verified over the intended product shelf life, particularly across anticipated storage temperature ranges. [5]
Protocol 1: Melt Viscosity Determination in Polymer Systems
Protocol 2: Viscosity Profile in Cosmetic Emulsions
Protocol 3: Thermal Stability Assessment
Protocol 4: Migration Kinetics and Surface Accumulation
In personal care products, this compound serves as a multifunctional ingredient that contributes to both aesthetic qualities and performance characteristics. As a viscosity controlling agent, it helps stabilize emulsions by modifying interfacial properties and creating optimal rheological profiles for specific application formats. In creams and lotions, concentrations of 0.5-1.5% typically provide enhanced spreadability and absorption while maintaining appropriate viscosity for product integrity and consumer acceptance. The compound's opacifying properties simultaneously contribute to product aesthetics, delivering a rich, creamy appearance that consumers associate with high-quality formulations. Additionally, its emollient characteristics improve skin feel, reducing tackiness and providing a smooth afterfeel that enhances consumer satisfaction. [1] [2]
The formulation versatility of this compound allows its incorporation into diverse product categories, including facial creams, body lotions, sun care products, and color cosmetics. In sunscreen formulations, it can contribute to improved active ingredient distribution while maintaining appropriate viscosity for easy application without dripping or running. In makeup products, it assists in pigment dispersion and suspension, enhancing color consistency and product stability. For rinse-off products, this compound can be utilized at lower concentrations to modify rheology without compromising cleansing performance. The compound's compatibility with active ingredients including vitamins, antioxidants, and skin-conditioning agents further expands its utility in functional cosmetic products targeting specific skin benefits. [1] [2]
The application of this compound extends to pharmaceutical formulations, particularly topical delivery systems where it functions as a viscosity modifier and stabilizer. In semisolid preparations such as gels, creams, and ointments, it contributes to precise viscosity control, enabling optimization of drug release profiles while ensuring appropriate application properties. The compound's ability to form ordered structures at interfaces can influence the partitioning behavior of active pharmaceutical ingredients, potentially modifying their penetration characteristics. At concentrations typically ranging from 0.2-1.0%, this compound enhances formulation stability without compromising biological activity or compatibility with pharmaceutical preservative systems. Its established safety profile supports inclusion in products for prolonged dermal contact. [2]
Beyond traditional topical formulations, this compound shows promise in specialized drug delivery systems including transdermal patches and controlled-release formulations. In transdermal systems, it can modify the adhesive characteristics and rheological properties of the drug reservoir while potentially influencing permeation kinetics. The compound's thermal stability further enables its use in hot-melt extrusion processes for the production of solid dispersions and implantable delivery systems. In biodegradable formulations, this compound's environmental compatibility aligns with developing sustainable pharmaceutical technologies, though comprehensive degradation studies should be conducted for specific applications. As with any pharmaceutical excipient, appropriate qualification including compatibility studies, stability testing, and where applicable, bioequivalence assessments should be conducted when incorporating this compound into new drug formulations. [2]
In industrial contexts, this compound serves as a valuable additive in lubricants and coatings, where its viscosity-modifying and surface-active properties provide multiple functional benefits. As a lubricant additive at concentrations of 1.0-3.0%, it contributes to viscosity stabilization across temperature ranges while providing boundary lubrication properties that reduce wear and extend equipment life. The compound's thermal stability ensures performance maintenance under high-temperature operating conditions, making it suitable for automotive and industrial lubricants subjected to extreme conditions. Additionally, its anti-wear characteristics reduce friction between moving parts, potentially enhancing energy efficiency in mechanical systems. [2] [4]
In coating formulations, this compound functions as a surfactant and dispersant that improves application properties and final film characteristics. At concentrations of 0.5-2.0%, it enhances pigment distribution, reduces surface defects, and modifies flow behavior for improved leveling and coverage. The compound's migration tendency can be advantageous in coating systems, where it accumulates at interfaces to optimize surface properties including slip, scratch resistance, and water repellency. In specialty coatings such as those for pharmaceutical packaging or food contact applications, this compound's favorable regulatory status and low toxicity profile provide additional advantages. Formulators should verify compatibility with specific coating resins and crosslinking systems, as the surface activity of this compound may potentially influence intercoat adhesion in multilayer systems. [2] [4]
This compound represents a versatile viscosity-modifying agent with applications spanning cosmetic, pharmaceutical, and industrial sectors. Its unique combination of rheological modification, surface activity, and thermal stability enables formulators to address multiple product requirements through incorporation of a single ingredient. The compound's functioning through boundary lubrication mechanisms and interfacial activity provides predictable viscosity control across diverse systems, while its established safety profile supports use in products with human contact. As demonstrated in the application protocols, systematic evaluation of this compound concentration and interactions with co-additives is essential for optimizing performance in specific formulations. [1] [4] [5]
Future development opportunities for this compound include advanced delivery systems where its migration characteristics could be leveraged for targeted functionality. In pharmaceutical applications, further research may explore its potential influence on drug permeation and release kinetics. The growing emphasis on sustainable formulation aligns well with this compound's biodegradability and potential derivation from renewable resources. As formulation science advances, this compound's multifunctionality positions it as a valuable component in developing next-generation products with enhanced performance, stability, and user experience. [2]
Oleyl Palmitamide is a versatile amide derivative widely used in cosmetic formulations. The table below summarizes its key characteristics based on the available data:
| Property | Description |
|---|---|
| INCI Name [1] | This compound |
| CAS Number [2] | 16260-09-6 |
| Chemical Formula [2] | C34H67NO |
| Primary Functions [2] [1] | Opacifying Agent, Viscosity Controlling Agent |
| Other Functions | Slip agent, antiblocking agent, release agent [2]. |
| Typical Applications | Skincare creams, lotions, and other personal care formulations [3]. |
| Regulatory Status | Regulated as a cosmetic ingredient; subject to regional regulations (e.g., EU Cosmetics Regulation) [1]. |
The following diagrams illustrate the proposed functional role of this compound in a cosmetic emulsion and a general development workflow for formulating with it.
This compound Functional Role in Emulsion
Cosmetic Formulation Development Workflow
Slip agents are essential additives in the production of plastic films, particularly for flexible packaging. Their primary function is to reduce the Coefficient of Friction (COF) between film surfaces, which is critical for optimal performance on high-speed converting, filling, and packaging machinery. Without slip agents, polyolefin films can exhibit high COF, leading to processing difficulties, bag opening issues, and unstable stacking [1].
Secondary amide slip agents, such as erucamide and oleamide, are a class of migratory additives. They function by migrating from the bulk polymer to the film surface, forming a lubricating layer that reduces friction. A key development in this field is the emergence of non-migratory slip agents, which offer performance advantages in complex multilayer structures by providing a more stable and consistent COF over time, especially in laminated films where traditional amides can lose effectiveness [2] [3].
The performance of traditional secondary amides hinges on their ability to migrate through the polymer matrix.
The table below summarizes the core characteristics of different slip agent types, highlighting the position of secondary amides.
Table 1: Characteristics of Slip Agent Types
| Feature | Traditional Secondary Amides (e.g., Erucamide) | Primary Amides (e.g., Oleamide) | Non-Migratory Slips |
|---|---|---|---|
| Molecular Weight | Higher | Lower | Very High [2] |
| Migration Speed | Slower, more controlled [2] | Faster [2] | Non-migratory [1] [2] |
| COF Stability | Good, but can increase over time/post-lamination [2] | Can be less stable over time | Excellent; consistent over prolonged storage [2] |
| Typical COF Range | Low (e.g., ≤0.20) [1] | Low (e.g., ≤0.20) [1] | 0.20 to 0.40 [2] |
| Thermal Stability | Good (erucamide is more stable than oleamide) [2] | Lower | High; stable in high-temp processes [2] |
| Cost-Effectiveness | Good cost-benefit balance [1] | Good | More cost-effective in multilayer films (only needed in outer layers) [2] |
Establishing target COF values is a fundamental first step in formulation. The following table provides a standard reference for defining these targets.
Table 2: COF Level Classification for Plastic Films
| COF Level | Coefficient of Friction (COF) | Typical Application Need |
|---|---|---|
| Low | ≤ 0.20 | Essential for smooth material flow over machine rollers and surfaces [1] |
| Medium | 0.20 - 0.40 | — |
| High | > 0.40 (Anti-slip target: >0.45) | Required for stack stability in storage and transport [1] |
Multilayer film structures often require different surface properties on the inner (sealing) and outer layers. The following workflow outlines the decision-making process for selecting and positioning slip agents in a typical three-layer film structure.
This section provides detailed methodologies for evaluating and validating the performance of secondary amide slip agents in film formulations.
This protocol describes the creation of a concentrated masterbatch for incorporation into the polymer matrix.
Table 3: Masterbatch Formulation Parameters
| Parameter | Specification | Notes / Rationale |
|---|---|---|
| Carrier Resin | LDPE, LLDPE, mLLDPE, EMA, EVA | Selection depends on compatibility with base polymer of film layer [2]. |
| Slip Agent Type | Secondary Amide (e.g., Erucamide) | Higher thermal stability vs. primary amides [2]. |
| Slip Concentration | 10% - 20% by weight | Standard commercial concentrations for masterbatches [2]. |
| Processing Method | Twin-screw extrusion | Ensures uniform dispersion of the slip agent within the carrier. |
| Let-Down Ratio | 1-4% in final film layer | Adjust based on target COF and polymer crystallinity [2]. |
Procedure:
This test evaluates the long-term performance and robustness of the slip system, simulating the challenging condition of post-film lamination.
Objective: To measure the change in COF of a film containing secondary amides before and after lamination and during aged storage, comparing it against non-migratory alternatives [2].
Materials & Equipment:
Procedure:
Expected Outcome: Films with conventional erucamide may see COF jump significantly (e.g., from 0.2 to over 0.68) after lamination, whereas films with non-migratory slips will show a more modest increase and better overall stability [2].
Slip agents are rarely used in isolation. Achieving optimal packaging performance often requires a synergistic combination of additives.
The following diagram illustrates the combined mechanism of slip and anti-block additives in preventing film blocking and ensuring low friction.
Secondary amide slip agents remain a cornerstone technology for controlling COF in polyolefin films due to their effectiveness and cost-benefit balance. However, the selection of a slip agent is a critical decision that must account for polymer morphology, film structure, and processing conditions.
For multilayer films, particularly those facing demanding applications like hot filling, prolonged storage, or lamination, non-migratory slip agents present a significant advantage by providing a stable and consistent COF, thereby reducing process variability and rejects [2]. A smart, synergistic formulation that combines slip agents with anti-block additives, and potentially anti-slip agents on outer surfaces, is key to producing high-performance flexible packaging [1].
Oleyl Palmitamide is a synthetic compound derived from oleic acid and palmitic acid, forming an amide bond. It is valued in formulations for its role as an opacifying agent (reducing transparency) and viscosity controller (modifying product consistency) [1]. Its primary benefits and uses are summarized in the table below.
| Function | Description | Common Product Types |
|---|---|---|
| Opacifying [1] | Imparts a non-transparent, opaque appearance to a formulation, enhancing aesthetic and sensory properties. | Creams, lotions, makeup |
| Viscosity Controlling [1] | Modifies the thickness and flow properties of a product, ensuring optimal consistency for application and stability. | Lotions, creams, lubricants, coatings |
Beyond cosmetics, this compound is used in industrial applications. It functions as an additive in lubricants and greases, where it is noted for providing anti-wear properties and stability at high temperatures [2]. It is also employed in coatings and sealants as a surfactant and dispersant to improve uniformity and durability [2].
While a dedicated thermal degradation protocol for this compound is not available in the search results, you can adapt established methodologies for fatty acid amides. The following workflow outlines a general approach for stability and degradation analysis.
Here are detailed protocols for the core analytical techniques referenced in the workflow.
1. Thermogravimetric Analysis (TGA) for Thermal Stability
2. Differential Scanning Calorimetry (DSC) for Phase Transitions
3. Chromatographic Analysis of Thermal Degradation Products
For researchers integrating this compound into product development, consider these practical aspects:
Fatty acid amides represent a significant class of lipid molecules with diverse applications in pharmaceutical, cosmetic, and industrial sectors. These compounds are characterized by an amide bond formed between a fatty acid and an amine, which confers unique physicochemical properties compared to their ester counterparts. Fatty acid amides demonstrate enhanced metabolic stability and biological activity, making them valuable targets for drug development. The extraction and purification of these compounds require specialized methodologies to ensure high yield and purity while maintaining their structural integrity.
The significance of fatty acid amides spans multiple domains. In neuroscience research, fatty acid amide hydrolase (FAAH) substrates play crucial roles in endocannabinoid signaling pathways, making them important targets for understanding neurological disorders [1]. In industrial applications, fatty acid amides like oleylamide serve as slip agents in plastic film production, mould release agents, and components in cosmetics formulations [2]. The analytical characterization of these compounds requires sophisticated techniques including HPLC, NMR spectroscopy, and mass spectrometry to confirm structural identity and purity [3] [4].
Table 1: Comparison of Fatty Acid Amide Extraction and Purification Methods
| Method | Optimal Conditions | Yield Range | Purity Achievable | Key Applications |
|---|---|---|---|---|
| Microwave-Assisted Amidation | 180-200°C, 25-30 min, Lewis acid catalyst | 91-94% (crude), 50-54% (purified) | 90-95% | Long-chain fatty acid amides (C12-C22) |
| Microwave-Assisted Acid Digestion | 130°C, 55 min, 3M HCl | ~2× traditional method | Analytical grade | 3-OH-FAs from environmental samples |
| Deep Eutectic Solvent Extraction | DBB/Geraniol (1:2), 25°C | KD: 1.2-3.5 (varies by acid) | >99% after processing | Carboxylic acids from fermentation broth |
Microwave-assisted synthesis provides a dramatic reduction in reaction time compared to conventional amidation methods. Where traditional approaches require 48 hours or more, microwave irradiation achieves efficient amidation in 25-30 minutes at atmospheric pressure, significantly reducing energy consumption and minimizing thermal degradation byproducts [2]. The protocol utilizes Lewis acid catalysts including tetra-n-butyl titanate, tetra-n-ethyl titanate, or butyl tin chloride di-hydroxy at concentrations of 0.5-1.0 wt% based on fatty acid weight, which markedly increase reaction rates between fatty acids and ammonia.
The nitrogen source typically derives from urea decomposition, which liberates gaseous ammonia subsurface to the fatty acid when heated. The optimal molar ratio ranges from 2-6 moles of urea per mole of fatty acid. Excessive water should be avoided in the reaction mixture as it can hydrolyze the amide bond and reduce yield. The process is particularly effective for long-chain fatty acids (C12-C22), with oleic acid (C18:1) being a predominant substrate for oleylamide production. Reaction temperature control is critical—while the system can operate at 140-250°C, the optimal range is 180-200°C, balancing acceptable reaction rates against minimal byproduct formation [2].
Reaction Mixture Preparation: Combine 25g of fatty acid (e.g., oleic acid, 74% purity) with 22g of solid urea beads and 0.25g of tetra-n-butyl titanate in a 250mL round bottom flask.
Microwave Irradiation: Place the reaction vessel in a 900W microwave oven cavity equipped with magnetic stirring. Program the microwave to heat from ambient temperature to 195°C within 5 minutes and maintain this temperature for 25 minutes with continuous stirring.
Reaction Monitoring: Track reaction progress by measuring acid value of the reaction mixture. The reaction is considered complete when the acid value reaches 15 or below, indicating sufficient conversion to the amide product.
Crude Product Isolation: After cooling, subject the reaction product to solvent extraction with chloroform. Filter the chloroform extract to remove unreacted urea and catalyst residues.
Solvent Removal: Concentrate the chloroform extract using a rotary evaporator to obtain crude fatty acid amide. Typical crude yields range from 91-94% based on starting fatty acid weight [2].
Purification: Purify the crude amide via recrystallization using solvent sequences of n-hexane, ethanol, and acetonitrile. Use a ratio of 1 part crude oleylamide to 10 parts solvent by weight. The final purified oleylamide yield is approximately 50-54% with 90-95% purity, as determined by HPLC analysis [2].
Diagram 1: Microwave-assisted amidation workflow for fatty acid amides
The extraction of 3-hydroxy fatty acids (3-OH-FAs) from environmental samples like soil requires efficient liberation of these biomarkers from complex matrices where they are bound to macromolecules through ester or amide bonds. Traditional methods involve boiling HCl under reflux for 2-18 hours, but microwave-assisted acid digestion significantly reduces extraction time to 55 minutes while doubling the yield of 3-OH-FAs compared to conventional approaches [5]. This protocol optimization utilized an orthogonal array experimental design (L16(43)) to evaluate three critical variables: HCl concentration, heating temperature, and irradiation time.
The optimized conditions established through this systematic approach include 3 mol/L HCl concentration, 130°C heating temperature, and 55 minutes irradiation time. The HCl concentration proved to be the most significant factor affecting extraction efficiency, followed by temperature and time. Under these optimized conditions, the method achieves twice the yield of 3-OH-FAs compared to traditional acid digestion while reducing laboratory processing time by approximately 70% [5]. This enhanced efficiency makes the method particularly valuable for paleoenvironmental research where 3-OH-FAs serve as important proxies for reconstructing temperature and pH conditions in terrestrial and marine environments.
Table 2: Optimization Parameters for Microwave-Assisted Acid Digestion of 3-OH-FAs
| Factor | Tested Range | Optimal Condition | Relative Influence | Effect on Yield |
|---|---|---|---|---|
| HCl Concentration | 1-4 mol/L | 3 mol/L | Highest | Direct correlation up to optimum |
| Heating Temperature | 100-130°C | 130°C | Medium | Positive correlation |
| Irradiation Time | 25-70 minutes | 55 minutes | Moderate | Diminishing returns after optimum |
Sample Preparation: Homogenize soil samples using a mortar and pestle. Sieve through a 100-mesh screen to ensure uniform particle size. Weigh approximately 0.5g of soil into microwave digestion vessels.
Acid Addition: Add 10mL of 3M HCl to each digestion vessel containing soil samples. Securely close vessels according to manufacturer specifications.
Microwave Digestion: Place vessels in the microwave digestion system. Program the system to reach 130°C over 10 minutes and maintain this temperature for 55 minutes. Use fixed power mode during heating.
Cooling and Collection: After digestion, allow vessels to cool to room temperature before opening. Transfer the contents to centrifuge tubes.
Extract Separation: Centrifuge at 5000 rpm for 10 minutes to separate the acid extract from soil particulates.
Lipid Recovery: Transfer the supernatant to a separation funnel. Extract 3-OH-FAs using dichloromethane (3 × 10mL). Combine the organic layers and evaporate to dryness under nitrogen stream.
Derivatization: Convert 3-OH-FAs to their corresponding methyl esters using BF3-methanol reagent for subsequent GC-MS analysis [5].
This optimized protocol not only enhances extraction efficiency but also improves the reliability of downstream paleoenvironmental proxies including RAN15, RAN17, and Branching Ratio used for temperature and pH reconstruction. The method has been validated using globally distributed soil samples, demonstrating robust performance across different soil types and environmental conditions.
Deep eutectic solvents (DESs) represent a novel class of green extraction media that offer distinct advantages over traditional organic solvents, including low toxicity, biodegradability, and tunable physicochemical properties. For carboxylic acid extraction, amide-based hydrophobic DESs have demonstrated exceptional performance. These solvents are typically formed by combining geraniol with amides (DBB or DBA) in specific molar ratios (commonly 1:2), creating versatile extraction systems with high selectivity for carboxylic acids [6]. The extraction efficiency is quantified through the distribution coefficient (KD), which varies significantly based on both the DES composition and the target carboxylic acid structure.
The extraction performance follows the trend: succinic acid > acetic acid > lactic acid, reflecting the influence of acid structure on partitioning behavior. Molecular dynamics simulations reveal that this efficiency pattern correlates with the strength of hydrogen bonding interactions between the DES components and the target acids. The DES comprised of DBB and geraniol (1:2 molar ratio) demonstrates particularly favorable characteristics, with KD values of approximately 3.5 for succinic acid, 2.0 for acetic acid, and 1.2 for lactic acid [6]. These values significantly exceed those obtained with traditional solvents like diethyl ether or octanol, highlighting the superior extraction capability of amide-based DESs.
Molecular dynamics simulations provide valuable insights into the extraction mechanisms at the molecular level. Radial distribution function (RDF) analyses demonstrate that carboxylic acids form strong hydrogen bonds with both the carbonyl group of the amide and the hydroxyl group of geraniol in the DES structure. The simulation results indicate that the acids tend to aggregate within the DES phase rather than forming discrete complexes, with coordination numbers following the same trend as experimental distribution coefficients [6]. This molecular-level understanding enables rational design of DES formulations tailored to specific carboxylic acid separation needs.
For process intensification, the Kremser method is employed to simulate multistage continuous countercurrent extraction, providing a framework for scaling up the separation process. The simulation results indicate that high recovery rates (>95%) can be achieved with relatively few extraction stages when using optimized DES formulations. A mini-pilot test using real fermentation broth has confirmed the technical feasibility of this approach, demonstrating stable operation over extended periods and efficient recovery of carboxylic acids from complex biological matrices [6]. This positions DES-based extraction as a viable green alternative to conventional methods for industrial-scale carboxylic acid recovery.
High-performance liquid chromatography (HPLC) provides a robust analytical technique for quantifying fatty acid amides and assessing their purity. The Ascentis RP-Amide column (15 cm × 4.6 mm I.D., 5 μm particles) offers excellent separation for fatty acid compounds using a mobile phase consisting of [A] 0.1% formic acid in water and [B] acetonitrile in a ratio of 5:95 (A:B) [7]. The system operates at a flow rate of 1.0 mL/min with a column temperature maintained at 35°C, and detection typically utilizes ESI(-) mode for enhanced sensitivity toward amide compounds.
For analytical procedures, samples should be prepared at approximately 10 μg/mL in acetonitrile with an injection volume of 5 μL. These conditions provide optimal peak shape and resolution for various fatty acid amides, enabling accurate quantification. When analyzing complex biological or environmental samples, additional sample cleanup steps may be necessary prior to HPLC analysis to prevent column contamination and maintain analytical performance. The HPLC system should be calibrated with authentic standards covering the expected concentration range, typically from 0.1 to 100 μg/mL, to ensure accurate quantification of target analytes [7].
Nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information for fatty acid amides, particularly for characterizing unsaturated compounds where double bond position and configuration influence biological activity. Advanced NMR techniques including both 1D and 2D experiments provide diagnostic information specific to carbon-carbon double bond locations and stereochemistry of unsaturated fatty acids [3]. This capability is especially valuable for identifying and quantifying isomeric forms that may be challenging to distinguish using chromatographic methods alone.
The NMR approach enables structural characterization at the isomeric level without requiring extensive sample processing or reference standards for every potential isomer. Specific diagnostic peaks in the NMR spectra allow for relative quantitation of different fatty acid isomers present in a sample. The method has been validated across multiple sample types, demonstrating its robustness for analyzing unsaturated lipid structures with high structural specificity [3]. For fatty acid amides, NMR can confirm amide bond formation and determine regiochemistry when secondary amines are employed in the synthesis.
The extraction and purification of fatty acid amides have evolved significantly with the introduction of microwave-assisted techniques and green solvent systems. The protocols detailed in this application note provide robust methodologies for producing high-purity fatty acid amides from various sources, with specific advantages in efficiency, yield, and environmental impact compared to conventional approaches. The integration of process optimization through experimental design and molecular-level understanding of extraction mechanisms has enabled remarkable improvements in these methodologies.
Future developments in fatty acid amide research will likely focus on further process intensification, including continuous flow systems that integrate synthesis, extraction, and purification steps. The exploration of novel solvent systems such as tailored deep eutectic solvents with specific affinity for amide compounds represents another promising direction. Additionally, the application of in-line analytical technologies for real-time process monitoring and control could significantly enhance reproducibility and quality assurance in fatty acid amide production. As these methodologies continue to evolve, they will undoubtedly expand the applications of fatty acid amides in pharmaceutical, cosmetic, and industrial sectors.
Oleyl Palmitamide (OP) is a secondary fatty acid amide that functions as a migrating slip additive [1] [2]. Its mechanism involves being soluble in the polymer melt during processing but exceeding its solubility limit as the polymer cools and crystallizes. This forces the additive to migrate to the polymer surface, forming a lubricating layer that reduces the Coefficient of Friction (CoF) [2].
The table below compares this compound with other common fatty acid amide slip agents [1] [2]:
| Additive Name | Amide Type | Migration Speed | Low COF Achievable | Thermal Stability | Typical Use Context |
|---|---|---|---|---|---|
| Erucamide (E) | Primary | Medium (++) | Very Good (+++) | Medium (++) | General purpose; fast-acting slip |
| Oleamide (O) | Primary | Fast (+++) | Medium (++) | Poor (+) | Very fast slip effect required |
| This compound (OP) | Secondary | Slow (+) | Poor (+) | Very Good (+++) | High-temp processing, multilayer films |
| Stearyl Erucamide (SE) | Secondary | Slow (+) | Poor (+) | Very Good (+++) | High-temp processing, multilayer films |
| Ethylene Bis-Oleamide (EBO) | Secondary, Bisamide | Slow (+) | Poor (+) | Very Good (+++) | Also provides an anti-block effect |
This diagram illustrates the migration mechanism and the factors that influence its speed:
Here are answers to common technical questions about controlling this compound's behavior.
FAQ 1: The slip effect in our polyolefin films is taking too long to develop. How can we accelerate the surface migration of this compound?
A slow slip effect is consistent with this compound's inherent properties [1] [2]. To accelerate its action:
FAQ 2: We are processing engineering plastics at high temperatures. Will this compound remain effective, and how can we ensure stability?
Yes, this is a key application for this compound. Its very good thermal stability (with little breakdown below ~350°C) makes it suitable for engineering plastics and high-temperature processing where primary amides like oleamide would degrade [1] [3]. To ensure stability:
FAQ 3: We are designing a multilayer film structure. Where should we incorporate this compound for best results?
OP's slow migration rate makes it excellent for multilayer films, as it is less likely to migrate into an adjacent layer where it is not wanted [1] [2].
This workflow provides a systematic approach for studying migration speed in a lab setting.
1. Prepare Film Samples
2. Condition Samples
3. Measure Surface Properties
4. Analyze Data & Correlate with Formulation
| Method Name | Key Steps & Materials | Critical Parameters | Primary Application (in cited research) | Key Achievements / Properties |
|---|
| Liquid-Liquid-Solid Interfacial Polymerization [1] | 1. Porous substrate (e.g., PAN fiber) wetted with aqueous diamine (e.g., Pa). 2. Organic phase (DCM/AcOH) with aldehyde (e.g., Tp) layered on top. 3. Reaction at high temperature. [1] | - Temperature: 80°C
The workflows below illustrate the two primary fabrication methods from the table.
Since the available data does not directly address CoF reduction, you may need to adjust your research strategy:
| Additive Name | Amide Type | Thermal Stability | Migration Speed | Low COF Achievable | Key Characteristics & Applications |
|---|---|---|---|---|---|
| Oleyl Palmitamide (OP) | Secondary | +++ (Very Good) | + (Slow) | + (Medium) | Ideal for high-temperature processing and multilayer films [1] [2] |
| Stearyl Erucamide (SE) | Secondary | +++ (Very Good) | + (Slow) | + (Medium) | Similar stable profile for multilayer films [1] [2] |
| Ethylene Bis-Oleamide (EBO) | Bisamide | +++ (Very Good) | + (Slow) | + (Medium) | Also provides an antiblock effect in polar polyolefin copolymers [1] [2] |
| Erucamide (E) | Primary | ++ (Medium) | ++ (Medium) | +++ (Very Good) | Fast, efficient slip; common for general purpose use [1] [2] |
| Oleamide (O) | Primary | + (Poor) | +++ (Fast) | ++ (Good) | Fastest migration; lower thermal stability [1] [2] |
Table adapted from comparative data on slip additives [1] [2]. COF: Coefficient of Friction.
The search results highlight that thermal stability is intrinsically linked to the chemical structure of the amide. Here are the core principles and methodologies for ensuring optimal performance:
Leverage Innate Stability of Secondary Amides: this compound is a secondary amide, which is a key reason for its high thermal stability. Its long, saturated aliphatic chain (from palmitic acid) contributes to lower volatility and higher resistance to thermal degradation at processing temperatures compared to primary amides like oleamide or erucamide [1] [2]. Simply selecting this compound is a primary strategy for high-temperature applications.
Optimize the Additive Package: Slip additives are rarely used alone. The interaction with other additives in the formulation is critical.
Refine Processing Parameters: While not explicitly detailed in the search results, general polymer processing principles apply.
The following diagram illustrates the workflow for selecting and testing this compound based on thermal stability requirements:
Problem: Inconsistent or Poor Slip Performance After Processing
Problem: Plate-Out on Processing Equipment
A primary source of contamination for fatty acid amides like Oleyl Palmitamide can be the laboratory glassware itself. The guide below summarizes the common problem and its solution.
| Problem | Source/Cause | Solution/Preventive Measure |
|---|
| Artificially high/contaminated readings for this compound [1] | Contaminant from standard laboratory glassware (e.g., glass Pasteur pipettes) leaching into samples during processing [1]. | 1. Validate disposable glassware: Test blank samples that do not contain any biological material as part of method development [1]. 2. Use alternative materials: If contamination is found, switch to certified contaminant-free glassware or plastics. 3. Establish quality control: Routinely include blank samples in analysis to monitor for this artifact. | | Contamination from laboratory surfaces or reagents | Carryover from shared surfaces, contaminated reagents, or improper handling. | 1. Use dedicated equipment: Assign specific pipettes and glassware for sensitive lipid analysis. 2. Maintain stringent cleanliness: Regularly clean surfaces with solvents like isopropanol. 3. Use high-purity reagents: Ensure all solvents are of high purity (e.g., spectrophotometric grade) [2]. |
Q1: Why is it crucial to run blank samples when analyzing this compound? Running blank samples (which contain all solvents and are processed through the entire analytical method but lack the biological sample) is a critical quality control step. It helps identify if the detection of this compound is genuine or an artifact introduced by the laboratory equipment or reagents [1]. A high reading in a blank indicates a contamination problem that must be resolved before analyzing real samples.
Q2: Our lab primarily uses GC/MS for analysis. What is the best way to confirm the identity of this compound and rule out contamination? For highly confident identification using GC/MS, a non-targeted screening approach is recommended. This should involve:
Q3: Besides glassware, what are other potential sources of this compound contamination in the lab? Cross-contamination can occur from various sources, as this compound is used in industrial lubricants, coatings, and personal care products [4]. Be cautious of:
The following diagram outlines a logical workflow to systematically identify and address this compound contamination in your laboratory processes.
Slip agents are additives that reduce the coefficient of friction (COF) in polyolefin films by migrating to the surface, preventing sticking and improving handling on packaging machines [1] [2]. The table below summarizes the core factors that influence their performance.
| Factor | Influence on Slip Performance | Optimization Consideration |
|---|---|---|
| Resin Type [1] | Migration rate varies: LDPE > LLDPE > PP | Softer, more amorphous resins (like LDPE) allow for faster slip migration than harder, more crystalline resins (like PP). |
| Slip Type [2] [3] | Oleamide: Fast bloom, lower thermal stability. Erucamide: Slow bloom, higher thermal stability. | Use fast-blooming types (oleamide) for in-line converting. Use slow-blooming types (erucamide) to avoid winding issues (telescoping) and when using high extrusion temperatures. | | Concentration [1] [2] | COF decreases with increased concentration, but only to a critical point. | Typical loading is 900-2000 ppm. Excess concentration can cause blooming (a white powder), reduce sealability, and interfere with printing. | | Time [1] [3] | COF decreases over time as the agent migrates. | Ultimate COF is often achieved 24-48 hours after extrusion, and can take up to 7-10 days to fully stabilize. | | Film Gauge [1] | Thinner films require a higher slip concentration. | The slip agent must be proportioned to the surface area of the film. | | Pigment Content [1] | Higher pigment content can hinder slip migration. | A higher addition rate of slip masterbatch may be required to achieve the target COF. |
Here are answers to common problems you might encounter during your experiments.
Problem: Film blocking (layers sticking together)
Problem: Hazy film or visible blooming (white powder)
Problem: Poor printability or lamination adhesion
Problem: Roll telescoping or slipping in conversion
The diagram below outlines a systematic workflow for determining the optimal slip agent concentration for your specific film formulation and process.
Methodology for Key Experiments:
This compound is a secondary fatty acid amide widely used as a migrating slip additive [1] [2] [3]. It is chosen for its excellent thermal stability and slower migration speed compared to primary amides like erucamide or oleamide [1] [2].
The table below summarizes its core characteristics and compatibility factors:
| Property | Characteristic / Requirement |
|---|---|
| Primary Function | Slip additive / Lubricant [1] [2] [3] |
| Additive Type | Migrating additive [2] |
| Typical Use Cases | Multilayer films, engineering plastics, applications requiring slow migration or high thermal stability [1] [2] |
| Polymer Compatibility | Polyolefins (e.g., PP, PE) [2] [3]. Its low polarity ensures better compatibility with non-polar polymers. |
| Thermal Stability | Very good (no appreciable breakdown below ~350°C) [3] |
| Key Consideration | Must be used above its solubility limit in the polymer to enable migration to the surface [2]. |
For researchers designing experiments, understanding how this compound performs against other additives and how to troubleshoot common issues is critical.
Performance Comparison
The choice of slip agent depends on the required balance between migration speed and thermal stability [1]. This compound offers a distinct profile as a secondary amide.
| Slip Additive | Amide Type | Migration Speed | Low COF Achievable | Thermal Stability |
|---|---|---|---|---|
| Erucamide | Primary | Medium (++) | Very Good (+++) | Medium (++) |
| Oleamide | Primary | Fast (+++) | Medium (++) | Poor (+) |
| This compound | Secondary | Slow (+) | Medium (++) | Very Good (+++) |
| Stearyl Erucamide | Secondary | Slow (+) | Medium (++) | Very Good (+++) |
| Ethylene Bis-Oleamide | Secondary, Bisamide | Slow (+) | Poor (+) | Very Good (+++) |
Table based on industry comparison from technical literature [1].
Troubleshooting Common Issues
Problem: Inconsistent or Poor Slip Effect
Problem: Additive Blooming or Plate-Out
Problem: Interference with Other Additives
For researchers introducing this compound into a new polymer system or formulation, a systematic experimental approach is recommended. The following workflow outlines the key stages:
A primary issue you must address is contamination from common laboratory items, which can severely compromise analytical results.
| Contaminant Source | Specific Item | Contaminant Identified | Impact on Analysis |
|---|---|---|---|
| Glassware [1] [2] | New 5.75-inch glass Pasteur pipettes | Palmitoylethanolamide (PEA) | Causes artificially high levels of PEA in blank samples, leading to inaccurate quantification [1] [2]. |
| Plastic Materials & Labware [3] | Medicinal syringes, infusion bottles, baby bottles, food/drink containers | Oleamide | Can leach into solvents, simulants, and real samples, causing interference in mass spectrometry analysis [3]. |
| Protective Packaging [1] | Polyurethane foam used to wrap pipettes | PEA | The foam can transfer contaminants to the glassware it is meant to protect [1]. |
Here is a logical workflow for investigating and resolving such contamination issues:
Q1: Why are my blank samples showing a significant signal for oleyl palmitamide or similar fatty acid amides during LC-MS analysis? This is most likely due to contamination from standard laboratory glassware or plastic items. Studies have shown that new, disposable glass Pasteur pipettes can contain high levels of palmitoylethanolamide (PEA), a compound structurally similar to this compound [1] [2]. Furthermore, oleamide, another related fatty acid amide, is known to leach from various plastic materials like syringes and containers [3].
Q2: How can I prevent this contamination in my experiments? A rigorous laboratory protocol is essential [1] [3]:
Q3: Which parameters should I validate for an this compound analytical method? While specific data for this compound is not available, you should follow standard regulatory guidelines for method validation. Key parameters to establish include [4]:
Here is a detailed methodology you can provide for users to check their own labware for contamination, adapted from the research on PEA [1]:
Oleyl Palmitamide is a secondary amide known as a migratory slip additive [1]. Its primary function is to gradually move, or "bloom," to the surface of a polymer material to reduce friction.
The interference in printing occurs because this migrated layer creates a low-friction, low-energy surface that acts as a barrier. This inhibits the proper adhesion, spreading, and drying of inks, leading to common printing defects. This property is confirmed in industrial classifications of polymer additives [1].
The table below summarizes the core mechanism of interference and potential mitigation approaches based on the material's properties.
| Interference Mechanism | Root Cause | Potential Mitigation Strategies |
|---|
| Migration to surface creating a non-receptive barrier [1] | Inherent property as a migratory slip agent; designed to be incompatible with polymer [1] | 1. Material Selection: Use non-migratory slip agents (e.g., polysiloxanes, cyclic-olefinic copolymers) [1]. 2. Surface Treatment: Employ corona or plasma treatment to increase surface energy. 3. Timing: Print before additive migration is complete (requires kinetics study). |
To develop a robust in-house protocol, you can structure your investigation around the following workflow. The key is to quantitatively measure the relationship between this compound concentration, its migration over time, and the resulting print quality.
What is the fundamental reason this compound causes printing defects? It is chemically designed to be incompatible with the base polymer and migrate to the surface to form a continuous, low-friction layer. This layer has a low surface energy that prevents inks from properly wetting and adhering to the substrate [1].
Are there alternative additives that would be more compatible with printing processes? Yes. For applications where printing is critical, consider non-migratory slip agents. These include polysiloxanes or cyclic-olefinic copolymers (COCs), which provide lubrication without forming a migratory film that interferes with surface treatments [1].
The most effective solution will depend on your specific polymer system and printing requirements.
The table below outlines frequent problems and their solutions, drawing from recent catalytic and enzymatic studies.
| Problem Category | Specific Issue | Proposed Solution & Rationale |
|---|---|---|
| Catalyst & Reaction Pathway | Low efficiency in reductive amination of fatty acids/esters [1] | Use a dual-catalyst system: ortho-Nb2O5 for amidation + PtVOx/SiO2 for hydrogenation. Enables one-pot synthesis of tertiary amines with yields up to 90% [1]. |
| Poor selectivity, side reactions [2] | Employ biocatalysis: Use immobilized lipase B (e.g., Novozym 435). Offers exceptional chemo-/regio-selectivity under mild conditions [2]. | |
| Reaction Parameters & Setup | Long reaction times, poor mass transfer [2] | Implement process intensification: Use a SpinChem rotating bed reactor (RBR). Reported to reduce reaction time by 80% (from 48h to 10h) and increase space-time yield 5-7 fold [2]. |
| Low conversion in aminolysis [2] | Optimize solvent choice: Switch to green solvents. Eucalyptol (EUC) proved particularly effective, achieving >99% conversion with complete selectivity in lipase-catalyzed aminolysis [2]. | |
| Substrate & Reagent Handling | Racemization of chiral centers [3] | Use milder activating agents: Carbonyl diimidazole (CDI) or acyl azides. These are less likely to cause racemization in optically active molecules compared to classical methods [4] [3]. |
| Handling sensitive or unsaturated fatty acids [5] | Apply palladium-catalyzed amidocarbonylation. This method is tolerant of isolated double bonds (e.g., in oleic or erucic acid), allowing synthesis of "fatty" α-amino acids in good yields (e.g., 71%) [5]. |
Here are two specific, high-performing methodologies from recent publications that you can use as a benchmark for your experiments.
This method focuses on synthesizing bioactive lipids like PEA and OEA from microbial lipids [2].
This is a convenient, scalable, and high-yielding chemical protocol suitable for a wide range of fatty acid amides, including N-acylethanolamines [4].
When designing your synthesis, the core choice often lies in selecting the most appropriate pathway and conditions.
I hope this structured technical guide helps you diagnose and resolve issues in your fatty acid amide synthesis.
| Feature | Erucamide | Oleyl Palmitamide |
|---|---|---|
| Chemical Classification | Primary fatty acid amide [1] | Secondary fatty acid amide [1] |
| Molecular Formula | C₂₂H₄₃NO [2] | Information Missing |
| Melting Point | 75-78 °C [2], 77-85 °C [3] | Information Missing |
| Primary Industrial Function | Slip and anti-block agent; mold release [2] [4] | Internal lubricant for improved flow and mold release [1] |
| Key Performance Traits | Good oxidative stability; low volatility; provides high slip [2] [1] | Excellent thermal stability (up to ~350°C) [1] |
| Key Biological Activities | Demonstrated antidepressant & anxiolytic effects in mice; anti-angiogenic properties [5] [5] | Information Missing |
| Migration Rate | Slower migration compared to oleamide [6] | Information Missing |
For erucamide, several studies provide quantifiable data on its biological effects.
Antidepressant and Anxiolytic Effects: A 2017 study administered erucamide orally to mice for 7 days and evaluated its effects using standard behavioral tests [5].
Anti-angiogenic Properties: Erucamide was isolated as a major lipid in bovine mesentery that induced angiogenesis (formation of new blood vessels) in a chorioallantoic membrane (CAM) assay. A dose of 2 mg of the lipid caused angiogenic activity, though the structural specificity for this activity was reported to be low [5].
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Experimental Protocol for Behavioral Studies on Erucamide [5]
Based on the research, the following pathway illustrates the proposed mechanism for erucamide's antidepressant-like effects, which involves the HPA axis.
Diagram Title: Proposed HPA Axis Pathway for Erucamide's Antidepressant Effect
The most significant challenge in creating this direct comparison is the lack of publicly available data on this compound's biological performance.
To summarize for your guide:
| Feature | Primary Amides (e.g., Erucamide, Oleamide) | Secondary Amides (e.g., Stearyl Erucamide, Oleyl Palmitamide, Ethylene Bis-oleamide) |
|---|---|---|
| Chemical Structure | One C-N bond; contain an NH₂ group [1]. | Two C-N bonds; contain a N-H group [1]. |
| Migration Speed | Fast to Medium [2] [3]. Oleamide is "fast-blooming"; Erucamide migrates slower [3] [4]. | Slow [2]. Designed for delayed migration. |
| Slip Efficiency (Lowest COF) | High [2]. Erucamide provides a very low COF [2]. | Moderate [2]. Provides a higher COF than primary amides [2]. |
| Thermal Stability | Moderate [2] [3]. Less stable at high process temperatures [3]. | Very High [2]. Suitable for high-temperature processing [2]. |
| Typical Applications | General-purpose polyolefin films (LDPE, HDPE, PP) [2] [3]. | Multilayer films, engineering plastics, high-heat processes [2]. |
| Other Effects | Erucamide offers a limited antiblock effect [2]. | Can provide an antiblock effect in polar polyolefin copolymers [2]. |
Slip agents are "migrating additives" that must be used above their solubility limit in the polymer [2]. The following diagram illustrates their migration process to the polymer surface:
This mechanism explains performance differences:
When comparing slip agents, researchers should focus on these performance and measurement criteria [2]:
The slip agent market is evolving with a growing focus on sustainability and performance:
The table below summarizes the available comparative information on oleyl palmitamide and other common fatty acid amide slip agents.
| Additive Name | Amide Type | Migration Speed | Low COF Achievable | Thermal Stability | Common Applications & Notes |
|---|---|---|---|---|---|
| This compound (OP) | Secondary (S) | Slow / + [1] [2] | Medium / + [1] [2] | Very Good / +++ [1] [2] | Favored for multilayer films [1] [2]. |
| Oleamide (O) | Primary (P) | Fast / +++ [1] [2] | Medium / ++ [1] [2] | Poor / + [1] [2] | - |
| Erucamide (E) | Primary (P) | Medium / ++ [1] [2] | Very Good / +++ [1] [2] | Medium / ++ [1] [2] | Provides limited antiblock effect [1] [2]. |
| Stearyl Erucamide (SE) | Secondary (S) | Slow / + [1] [2] | Medium / + [1] [2] | Very Good / +++ [1] [2] | Used in multilayer films; provides an antiblock effect [1] [2]. |
| Ethylene Bis-Oleamide (EBO) | Secondary, Bisamide (S, B) | Slow / + [1] [2] | Medium / + [1] [2] | Very Good / +++ [1] [2] | Used in multilayer films and polar polyolefin copolymers; provides an antiblock effect [1] [2]. |
> Note on Ratings: The "+" symbols are qualitative rankings from the literature, where "+++" is very good and "+" is poor but established [1] [2]. They are not based on publicly available, specific numerical data.
For your research, understanding the principles behind the migration process and how it is tested is crucial.
The following table summarizes the in vitro potency and in vivo activity for selected 4-phenylthiazole analogs identified as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors [1] [2].
| Compound ID | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) | In Vivo Antinociceptive Effect (Formalin Test in Rats) | Metabolic Stability (Rat Liver Microsomes) |
|---|---|---|---|---|
| 3 | 9.6 | 7 | Significant reduction in nociceptive behavior at tested dose(s); comparable to 30 mg/kg ketoprofen [1] [2]. | Stable following intraperitoneal administration [1]. |
| 4p | Information Missing | Information Missing | Dose-dependent reduction; 1 mg/kg and 3 mg/kg comparable to 30 mg/kg ketoprofen [1]. | Tested, specific result not detailed [1]. |
| 4s | Information Missing | Information Missing | 3 mg/kg reduced nociceptive behavior, comparable to ketoprofen; 1 mg/kg ineffective [1]. | Tested, specific result not detailed [1]. |
| 6o | 2.5 | 9.8 | Not reported in provided excerpts [1]. | Not reported in provided excerpts [1]. |
To help you evaluate and potentially replicate these findings, here are the key experimental methodologies cited in the research.
In Vitro Enzyme Inhibition Assays [1]:
In Vivo Antinociceptive Activity (Formalin Test) [1]:
Metabolic Stability Assay [1]:
The research on 4-phenylthiazole analogs reveals several critical structural factors for dual sEH/FAAH inhibition [1]:
The diagram below outlines the general experimental workflow for the discovery and evaluation of these dual inhibitors.
The table below summarizes the key details gathered from the search results.
| Aspect | Available Information & Source |
|---|---|
| Primary Use | Used as an opacifying agent (reduces transparency) and viscosity controller in cosmetic formulations [1]. |
| Safety Profile | Generally considered safe for cosmetic use with a comedogenic rating of 2 (low to moderate potential to clog pores). Skin irritation, redness, or allergic reactions are possible but uncommon [1]. |
| Chemical Class | A synthetic fatty amide, specifically a secondary amide. Derived from oleyl alcohol and palmitic acid [2] [1] [3]. |
| Industrial Context | Used in multilayer plastic films as a slip additive (lubricant). It has slower migration speed and higher thermal stability compared to primary amides like oleamide or erucamide [2]. |
While direct data on this compound is scarce, one study provides detailed experimental data on Oleamide, a structurally related primary fatty acid amide. This can offer insights into potential assessment methodologies for fatty amides in general [4].
Given the lack of comprehensive data, here are steps you can take to build a robust assessment:
To help visualize the process, the following diagram outlines the key stages in a comprehensive biocompatibility assessment.
| Application Area | Specific Compound/System | Key Performance Metrics | Experimental Methodology & Conditions | Key Findings |
|---|
| Drug Delivery | 4-Aminopyridine-based fatty acid amide organo/hydrogels [1] | • MGC: 0.7% - 2.5% (w/v) • Thermal Stability: Gel-sol transition at 65°C - 95°C • Drug Release: ~40-70% Theophylline release in 8 hours • Cytotoxicity: Significant activity against A549 cancer cells | • Gelation: Tested in various organic solvents and aqueous mixtures. • Rheology: Mechanical strength assessed via rheometry. • Drug Release: Studied at pH 5.5 and 7.4 using UV-Vis spectroscopy. • Cytotoxicity: Evaluated using MTT assay on A549 and Vero cell lines. | Performance is highly dependent on alkyl chain length; longer chains (C22) confer superior mechanical strength and controlled drug release [1]. | | Corrosion Inhibition | Naphthamide (6C-9C) & Benzamide (6C-9C) derivatives [2] | • Inhibition Efficiency: Up to ~80% for naphthamide 9C • Adsorption: Stable layer formation on mild steel • HOMO-LUMO Gap: Smaller gap for naphthamides indicates higher reactivity | • Electrochemical Tests: OCP and potentiodynamic polarization in 1.0 M H2SO4. • Spectroscopy: IR and NMR for structure confirmation. • Theoretical Modeling: DFT calculations and MD simulations. | Naphthalene-based amides outperform benzene-based analogues due to stronger π-π adsorption and lower HOMO-LUMO energy gaps [2]. | | Antibacterial Agents | Fatty Hydroxamic Acids (FHA) & Fatty Hydrazide Hydrates (FHH) from EVOO [3] | • Antibacterial Activity: Effective against S. aureus and E. coli • Oil Conversion: Optimized by varying molar ratio, time, and temperature | • Synthesis: Refluxing EVOO with hydroxylamine or hydrazine hydrate. • Characterization: FTIR, NMR, and DFT calculations. • Antibacterial Assay: Agar well diffusion method. | Provides a one-step, environmentally friendly synthesis path for biocompatible antibacterial agents [3]. |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies cited.
Synthesis of Fatty Amides via Reflux (for Antibacterial Application) [3]
Gelation and Drug Release Testing (for Drug Delivery) [1]
Electrochemical Corrosion Inhibition Tests (for Industrial Applications) [2]
%IE = (1 - (i_corr(inhibited) / i_corr(blank))) * 100
where i_corr is the corrosion current density.The following diagrams illustrate the key signaling pathway and synthesis workflow involved in fatty acid amide research.
The diagram below illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid system, a key pathway for therapeutic targeting [4].
This workflow outlines the synthetic pathway for creating fatty acid amide-based low-molecular-weight gelators, as described in the drug delivery study [1].
The data reveals several critical trends for research and development:
While specific toxicology data for Oleyl Palmitamide is lacking, information from its use in cosmetics and its relationship to other fatty acid amides provides some initial safety insights.
| Aspect | Details |
|---|---|
| Primary Use | Opacifying agent, viscosity controller, and texture enhancer in cosmetics [1]. |
| General Safety | Considered safe for cosmetic use; potential for skin irritation, allergic reactions (redness, itching) in some individuals [1]. |
| Comedogenicity | Rated 2 (low to moderate likelihood of clogging pores) [1]. |
| Toxicology Data | No specific genotoxicity or in vivo toxicity data found in search results. |
Toxicology data is available for structurally related compounds, which can be informative for initial risk assessment.
| Compound | Key Toxicology Findings (from Searches) |
|---|
| Palmitoylethanolamide (PEA) | - Mutagenicity: Negative (Ames test, strains TA1535, TA97a, TA98, TA100, TA102) [2].
Given the lack of direct data, establishing the safety profile of this compound for drug development would require a structured, investigative approach. The diagram below outlines a potential workflow.
Based on the toxicological data available for PEA [2], here are detailed methodologies for core safety tests that could be applied to this compound.
Bacterial Reverse Mutation Test (Ames Test)
In Vitro Mammalian Cell Micronucleus Test
Acute Oral Toxicity Study
The table below summarizes the performance of oleyl palmitamide (OP) and other common slip agents based on available scientific data [1].
| Slip Agent | Amide Type | Migration Speed | Low COF Achievable | Thermal Stability | Primary Application Note |
|---|---|---|---|---|---|
| Erucamide (E) | Primary | ++ | +++ | ++ | General purpose; limited anti-block effect |
| Oleamide (O) | Primary | +++ | ++ | + | Fastest migration |
| Ethylene Bis-Oleamide (EBO) | Secondary, Bisamide | + | + | +++ | Anti-block in polar copolymers; multilayer films |
| Stearyl Erucamide (SE) | Secondary | + | + | +++ | Multilayer films |
| This compound (OP) | Secondary | + | + | +++ | Multilayer films |
Key for Comparison: + Poor, ++ Medium, +++ Very Good
As shown, This compound is characterized as a secondary amide with slow migration speed, medium slip control (low COF), and very good thermal stability, making it particularly favored for multilayer film structures where controlled, stable performance is needed [1].
The comparative data in the table comes from industry technical handbooks and is based on standard performance evaluations [1].
For a standardized protocol to evaluate slip agent performance, you can adapt the following general workflow, which reflects industry practices.
The data indicates that This compound is a robust choice for multilayer film applications where processing stability is paramount. Its slower migration profile helps avoid over-lubrication and ensures consistent performance throughout the product's lifecycle [1].
To build a more comprehensive guide, you may need to consult specialized technical data sheets from polymer additive suppliers or conduct targeted laboratory studies to generate the quantitative comparative data.